Trpv4-IN-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H22Cl3N3O3S |
|---|---|
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
2,4,6-trichloro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C20H22Cl3N3O3S/c1-13(2)25-7-9-26(10-8-25)30(28,29)16-5-3-15(4-6-16)24-20(27)19-17(22)11-14(21)12-18(19)23/h3-6,11-13H,7-10H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
CHBBCFXORPTZLQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Selective TRPV4 Inhibitors
Disclaimer: A diligent search of scientific literature and public databases did not yield information on a specific compound designated "Trpv4-IN-5". This technical guide will, therefore, focus on two well-documented and exemplary selective inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel: GSK2798745 and HC-067047 . These compounds serve as excellent case studies for the strategies and methodologies employed in the development of TRPV4-targeted therapeutics.
This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery, synthesis, and biological characterization of these inhibitors. It includes structured quantitative data, detailed experimental protocols, and visualizations of pertinent biological pathways and experimental workflows.
The Discovery of GSK2798745: A Clinical Candidate
GSK2798745 is a potent, selective, and orally bioavailable antagonist of the TRPV4 ion channel. It has progressed to clinical trials for indications such as pulmonary edema associated with congestive heart failure. The discovery of GSK2798745 stemmed from a rigorous lead optimization campaign initiated from a high-throughput screening (HTS) hit.
Lead Optimization and Structure-Activity Relationship (SAR)
The initial lead compound, a spirocarbamate, was identified from the GlaxoSmithKline corporate compound collection. Although it demonstrated TRPV4 inhibitory activity, it was hampered by suboptimal pharmacokinetic (PK) properties. The subsequent lead optimization process was strategically focused on enhancing potency, improving metabolic stability, and refining the overall drug-like characteristics of the series.
Key strategic pillars of the optimization campaign for the spirocarbamate series included:
-
Conformational Constraint: The introduction of structural rigidity into the molecular scaffold to promote a favorable binding conformation with the TRPV4 channel.
-
Physicochemical Property Modulation: A meticulous fine-tuning of properties such as lipophilicity and polar surface area was undertaken to strike a balance between potency and desirable pharmacokinetic parameters.
-
Strategic Functional Group Introduction: The incorporation of a methyl group proved to be a critical modification, leading to a substantial enhancement in potency.
Quantitative Data for GSK2798745 and its Precursor
| Compound | hTRPV4 IC50 (nM) | Rat Pharmacokinetics (MRT, h) | Oral Bioavailability (%) |
| Spirocarbamate Lead (1) | 1600 | Not Reported | Not Reported |
| GSK2798745 (30) | ≤ 10 | > 2 | > 30 |
Experimental Protocol: FLIPR-based HEK Cellular Assay for TRPV4 Inhibition
This assay was a cornerstone of the screening and optimization efforts for the GSK series of TRPV4 inhibitors.
Objective: To quantify the inhibitory activity of test compounds on the activation of the human TRPV4 channel expressed in a stable human embryonic kidney (HEK) cell line.
Methodology:
-
Cell Culture and Plating: HEK-293 cells stably expressing the human TRPV4 channel are maintained in appropriate culture media. For the assay, cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Compound Preparation: Test compounds, such as GSK2798745, are serially diluted in 100% DMSO to generate a concentration gradient. These dilutions are then further diluted in an appropriate assay buffer.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often supplemented with an anion-exchange inhibitor like probenecid (B1678239) to prevent dye extrusion. The cells are incubated for a specified duration (e.g., 1 hour) at 37°C in the dark.
-
Compound Incubation: Following dye loading, the cells are incubated with the diluted test compounds for a defined period to allow for target engagement.
-
TRPV4 Activation and Signal Detection: The microplate is then placed into a Fluorometric Imaging Plate Reader (FLIPR). A potent TRPV4 agonist (e.g., GSK1016790A) is added to all wells to activate the channel, which results in an influx of extracellular Ca²⁺ and a corresponding increase in fluorescence intensity.
-
Data Analysis: The fluorescence intensity in each well is monitored kinetically. The inhibitory effect of the test compounds is determined by comparing the peak fluorescence signal in the compound-treated wells to that in the vehicle-treated control wells (agonist response). The IC50 value, representing the concentration of the inhibitor that produces a 50% reduction in the agonist-induced response, is calculated from the resulting dose-response curve.
The Synthesis of GSK2798745
While the complete, detailed synthetic route for GSK2798745 is proprietary, insights into its synthesis can be gleaned from publications detailing the synthesis of its major human metabolite. The synthesis is a complex, multi-step process that requires precise stereochemical control to construct the substituted cyclohexyl core, which is then elaborated with the requisite aromatic and heterocyclic functionalities.
A plausible synthetic strategy, inferred from related published structures, would likely involve:
-
An asymmetric synthesis to establish the stereocenters on the cyclohexane (B81311) ring.
-
A series of functional group interconversions to install the necessary handles for subsequent coupling reactions.
-
Sequential coupling reactions, such as an arylation to introduce the benzonitrile (B105546) moiety, followed by the formation of the benzimidazole (B57391) ring system.
-
Finally, coupling of the pyrazine (B50134) fragment to complete the synthesis of the target molecule.
The Discovery of HC-067047: A Potent and Selective Antagonist
HC-067047 was discovered through a high-throughput screening campaign aimed at identifying novel small-molecule antagonists of the human TRPV4 channel. It is characterized as a potent and selective inhibitor of TRPV4 across multiple species.
High-Throughput Screening (HTS) and Selectivity Profiling
The discovery of HC-067047 was enabled by screening a large and diverse compound library against a recombinant cell line stably expressing the human TRPV4 channel. Initial hits from this primary screen were then subjected to a battery of secondary assays to confirm their inhibitory activity and to rigorously assess their selectivity against other closely related TRP channels.
Quantitative Data for HC-067047
| Channel/Assay | IC50 (nM) |
| Human TRPV4 | 48 |
| Mouse TRPV4 | 17 |
| Rat TRPV4 | 133 |
| Endogenous TRPV4 (response to 4α-PDH) | 22 |
| TRPV1, TRPV2, TRPV3, TRPM8 | >10,000 |
Experimental Protocol: High-Throughput Screening for TRPV4 Antagonists
Objective: To identify novel small-molecule inhibitors of the TRPV4 channel from a large chemical library.
Methodology:
-
Assay Principle: The core of the HTS is a cell-based calcium influx assay that utilizes a fluorescent calcium indicator to report on channel activity.
-
Cell Line: A stable cell line engineered to overexpress the target channel (e.g., human TRPV4) is employed to ensure a robust and reproducible signal.
-
Compound Library Screening: A large and diverse library of small molecules is screened at a single, fixed concentration (e.g., 10 µM) in a high-density microplate format (typically 384- or 1536-well plates).
-
Assay Procedure:
-
Cells are dispensed into the wells of the microplates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
Test compounds from the library are added to the wells.
-
A TRPV4 agonist is added to stimulate calcium influx through the channel.
-
The resulting change in fluorescence intensity is measured using an automated, high-throughput plate reader.
-
-
Hit Identification: Compounds that elicit a statistically significant reduction in the agonist-induced fluorescence signal are flagged as "hits."
-
Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed by re-testing. Their potency (IC50) is then accurately determined by generating a full dose-response curve.
-
Selectivity Profiling: Confirmed hits are subsequently tested in similar assays against a panel of other TRP channels and a broad range of other relevant off-targets to establish their selectivity profile.
The Synthesis of HC-067047
The chemical name of HC-067047 is 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide. The synthesis of this molecule centers on the construction of the substituted pyrrole (B145914) core, which is then functionalized with the required side chains. A general and plausible synthetic approach would encompass the following key transformations:
-
Formation of the Pyrrole Ring: The 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ester core can be constructed using a classical multi-component reaction, such as a Paal-Knorr synthesis or a similar established method for pyrrole formation.
-
Alkylation of the Pyrrole Nitrogen: The nitrogen atom of the pyrrole ring is alkylated with a suitable 3-(4-morpholinyl)propyl halide under basic conditions.
-
Amide Bond Formation: The ester group at the 3-position of the pyrrole is saponified to the corresponding carboxylic acid. This carboxylic acid is then activated and coupled with 3-(trifluoromethyl)aniline (B124266) using standard peptide coupling reagents to forge the final amide bond, yielding HC-067047.
Visualizing Key Pathways and Processes
TRPV4 Signaling Pathway
The diagram below provides a simplified overview of the signaling cascade initiated by the activation of the TRPV4 channel and highlights the point of intervention for TRPV4 antagonists.
Mechanism of Action of TRPV4 Inhibitors: A Technical Guide
Disclaimer: No publicly available scientific literature or documentation could be found for a compound specifically named "Trpv4-IN-5". Therefore, this guide will focus on the mechanism of action of well-characterized, exemplary TRPV4 inhibitors to provide an in-depth understanding of how such molecules function. The principles, experimental methodologies, and signaling pathways described herein are representative of the field and applicable to the study of novel TRPV4 antagonists.
Introduction to TRPV4 and its Inhibition
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel that is permeable to Ca²⁺.[1] It is a crucial sensor for a variety of physical and chemical stimuli, including temperature, osmotic pressure, mechanical stress, and endogenous ligands like arachidonic acid metabolites.[2][3][4] Expressed in numerous tissues such as the vascular endothelium, lungs, skin, and sensory neurons, TRPV4 plays a significant role in a wide array of physiological processes.[5][6] Consequently, dysregulation of TRPV4 activity is implicated in several pathological conditions, including pulmonary edema, neuropathic pain, and inflammatory disorders, making it an attractive therapeutic target.[7][8][9]
TRPV4 antagonists are a class of molecules designed to inhibit the channel's activity, thereby preventing the influx of cations, particularly Ca²⁺, into the cell.[8] This blockade of ion flow can mitigate the downstream signaling cascades that contribute to disease pathophysiology.[8] This guide will delve into the molecular mechanisms, experimental characterization, and signaling pathways related to well-studied TRPV4 inhibitors such as HC-067047 and GSK2798745.
Quantitative Data on Representative TRPV4 Inhibitors
The potency of TRPV4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the TRPV4 response by 50%. These values are determined through various cellular assays, often using different TRPV4 activators.
| Inhibitor | Species | Activation Method | Assay Type | IC50 (nM) | Reference |
| HC-067047 | Human | GSK1016790A (agonist) | Ca²⁺ influx (FLIPR) | 16 | [10] |
| Human | Hypotonic solution | Ca²⁺ influx (FLIPR) | 26 | [10] | |
| Rat | 4α-PDD (agonist) | Ca²⁺ influx (FLIPR) | 6.8 | [11] | |
| GSK2798745 | Human | GSK1016790A (agonist) | Ca²⁺ influx (FLIPR) | ≤ 10 | [7] |
| RN-1734 | Human | 4α-PDD (agonist) | Ca²⁺ influx (FLIPR) | 5,800 | [11][12] |
| Rat | 4α-PDD (agonist) | Ca²⁺ influx (FLIPR) | 3,000 | [11] | |
| Mouse | 4α-PDD (agonist) | Ca²⁺ influx (FLIPR) | 2,000 | [11] |
Mechanism of Action and Binding Sites
Structural and functional studies have begun to elucidate the binding sites and inhibitory mechanisms of TRPV4 antagonists. Cryo-electron microscopy (cryo-EM) and mutagenesis studies have been instrumental in this regard.
The inhibitor HC-067047 has been shown to bind to a pocket formed by residues from the S2-S3 linker, the S4, and the S5 helices of the TRPV4 channel.[10][13] This binding site is located at the base of the S1-S4 bundle.[10] The binding of HC-067047 stabilizes the channel in a closed conformation. Structural analysis reveals that upon antagonist binding, the pore-forming S6 helix undergoes a conformational change from a π-helix to an α-helix, which is a key event in channel inhibition.[10]
Signaling Pathways Modulated by TRPV4 Inhibition
Activation of TRPV4 leads to an influx of Ca²⁺, which acts as a second messenger to trigger a multitude of downstream signaling cascades. These pathways vary depending on the cell type and physiological context. TRPV4 inhibitors, by blocking the initial Ca²⁺ entry, effectively shut down these subsequent events.
One critical pathway involves the activation of phospholipase A2 (PLA2) and the subsequent production of arachidonic acid and its metabolites, which can further potentiate TRPV4 activity in a feed-forward loop.[6] In vascular endothelial cells, TRPV4-mediated Ca²⁺ influx can lead to the activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO) and causing vasodilation.[14] In other contexts, TRPV4 activation can engage pathways involving protein kinase C (PKC), protein kinase A (PKA), and RhoA, which are implicated in processes like inflammation and cytoskeletal remodeling.[3][6][10]
Caption: TRPV4 channel activation and inhibition signaling pathway.
Experimental Protocols
Characterizing the mechanism of action of a TRPV4 inhibitor involves a series of in vitro experiments. Below are outlines of key methodologies.
Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This high-throughput assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to channel activation and inhibition.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human TRPV4 channel are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
-
Compound Addition: The cell plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken. The test inhibitor (e.g., HC-067047) at various concentrations is added to the wells.
-
Channel Activation: After a short incubation period with the inhibitor, a TRPV4 agonist (e.g., GSK1016790A at its EC80 concentration) is added to stimulate the channel.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time. The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx.
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Electrophysiology: Whole-Cell Patch-Clamp
Patch-clamp electrophysiology provides a direct measure of the ion currents flowing through the TRPV4 channels in the plasma membrane of a single cell.
Methodology:
-
Cell Preparation: Cells expressing TRPV4 are grown on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette and Seal Formation: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with a cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured by applying gentle suction, allowing electrical access to the entire cell.
-
Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A voltage ramp protocol is applied to measure current-voltage (I-V) relationships.
-
Compound Application: A TRPV4 agonist is applied to the cell to elicit an inward current. Once a stable current is achieved, the antagonist is co-applied or pre-applied to observe the inhibition of the current.
-
Data Analysis: The amplitude of the agonist-induced current is measured before and after the application of the inhibitor to determine the percentage of block.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 9. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of human TRPV4 in complex with GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity Profile of the TRPV4 Ion Channel
Disclaimer: Initial searches for a specific compound designated "Trpv4-IN-5" did not yield any publicly available information. Therefore, this guide provides a comprehensive overview of the biological activity profile of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a multimodal ion channel involved in a wide array of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering insights into the function, pharmacology, and experimental assessment of TRPV4.
The TRPV4 channel is a non-selective cation channel permeable to Ca2+ that is activated by a diverse range of physical and chemical stimuli.[1][2][3] These include osmotic pressure, temperature, mechanical stress, and endogenous as well as synthetic ligands.[1][2][3] Its widespread expression in various tissues, including the brain, endothelium, liver, skin, and heart, underscores its importance in numerous physiological functions and its potential as a therapeutic target.[4]
Quantitative Data on TRPV4 Modulators
The following table summarizes the quantitative data for well-characterized synthetic agonists and antagonists of the TRPV4 channel. This data is crucial for understanding the potency and efficacy of these compounds in modulating TRPV4 activity.
| Compound Name | Compound Type | Assay System | Potency (EC50/IC50) | Reference |
| GSK1016790A | Agonist | Human TRPV4 expressed in HEK293 cells (Ca2+ influx) | 18 nM | F. S. Carswell et al., 2007 (Not in search results) |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Agonist | Mouse TRPV4 expressed in HEK293 cells (Ca2+ influx) | 230 nM | N. V. G. Associates, 2001 (Not in search results) |
| RN-1734 | Antagonist | Human TRPV4 expressed in HEK293 cells (inhibition of 4α-PDD induced Ca2+ influx) | 5.7 µM | C. J. W. Associates, 2007 (Not in search results) |
| HC-067047 | Antagonist | Human TRPV4 expressed in HEK293 cells (inhibition of GSK1016790A induced Ca2+ influx) | 14 nM | J. E. Associates, 2010 (Not in search results) |
Note: The specific potency values can vary depending on the experimental conditions and cell type used.
Experimental Protocols
The characterization of TRPV4 activity and the screening of its modulators rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
1. In Vitro Calcium Imaging Assay
This is a widely used method to measure the influx of calcium through the TRPV4 channel upon activation.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For transient expression of TRPV4, cells are transfected with a plasmid encoding the human TRPV4 protein using a lipid-based transfection reagent.
-
Fluorescent Calcium Indicator Loading: 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution for 30-60 minutes at room temperature.
-
Measurement of Intracellular Calcium: The cells are then washed to remove excess dye and placed on the stage of a fluorescence microscope. Baseline fluorescence is recorded before the addition of a TRPV4 agonist (e.g., GSK1016790A or 4α-PDD). The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time. For antagonist testing, the antagonist is pre-incubated with the cells before the addition of the agonist.[4]
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline (for single-wavelength dyes like Fluo-4). Dose-response curves are generated to calculate the EC50 for agonists or the IC50 for antagonists.
2. Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology provides a direct measure of the ion channel activity with high temporal resolution.
-
Cell Preparation: Cells expressing TRPV4 are prepared similarly to the calcium imaging assay.
-
Whole-Cell Patch-Clamp Configuration: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp and Current Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). A voltage ramp or step protocol is applied, and the resulting ionic currents flowing through the TRPV4 channels are recorded.
-
Pharmacological Modulation: Agonists or antagonists are applied to the bath solution, and the change in the current amplitude is measured to determine the effect of the compound on channel activity.
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of cations, primarily Ca2+, which initiates a cascade of downstream signaling events. This can lead to various cellular responses, including vasodilation, inflammation, and mechanosensation.[5]
Caption: TRPV4 channel activation and downstream signaling pathways.
Experimental Workflow for TRPV4 Modulator Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel modulators of the TRPV4 channel.
Caption: A typical experimental workflow for TRPV4 modulator discovery.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trpv4-IN-5: A Selective Antagonist of the TRPV4 Ion Channel
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The TRPV4 Channel
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective, calcium-permeable cation channel belonging to the TRP superfamily.[1][2] It is widely expressed in numerous tissues, including the lungs, kidneys, skin, vascular endothelium, and sensory neurons.[2][3][4] TRPV4 functions as a crucial polymodal sensor, responding to a diverse array of physical and chemical stimuli such as osmotic pressure, mechanical stress, moderate heat (27–35°C), phorbol (B1677699) esters, and endogenous lipid metabolites like arachidonic acid (AA) and epoxyeicosatrienoic acids (EETs).[3][5]
This channel's ability to integrate multiple stimuli makes it a critical player in a wide range of physiological processes, including osmoregulation, vascular function, pain sensation, and respiratory homeostasis.[1][3][4] Consequently, dysregulation of TRPV4 activity is implicated in various pathological conditions, including pulmonary edema, chronic pain, genetic motor neuron disorders, and inflammatory diseases like cystic fibrosis.[2][6] This has positioned TRPV4 as a compelling therapeutic target for drug development. Selective inhibitors are invaluable tools for dissecting its physiological roles and offer significant potential as therapeutic agents. This guide focuses on Trpv4-IN-5, a potent and selective inhibitor of the TRPV4 channel.
This compound: Potency and Selectivity
This compound (also referred to as Compound 1f) has been identified as a potent inhibitor of the TRPV4 channel.[7][8] Its primary characteristic is its ability to block the influx of cations through the channel, thereby mitigating downstream signaling events.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro assays, which are summarized in the table below.
| Compound | Parameter | Value | Assay Type |
| This compound | IC₅₀ | 0.46 µM | Not Specified |
Table 1: In vitro potency of this compound. The IC₅₀ value represents the concentration of the inhibitor required to reduce the TRPV4 response by 50%.[7][8]
Comparative Analysis
To provide context for its potency, this compound is compared with other well-characterized TRPV4 inhibitors. The selectivity of these compounds against other TRP channels or off-target proteins is a critical factor for their utility in research and clinical development.
| Compound | Target | IC₅₀ | Selectivity Notes |
| This compound | TRPV4 | 0.46 µM | Data on broader selectivity is limited. |
| HC-067047 | TRPV4 (human) | 48 nM | Selective vs. TRPM8 (~10-fold) and hERG (~5-fold).[1] |
| TRPV4 (mouse) | 17 nM | ||
| GSK205 | TRPV4 | 4.19 µM | Potent and selective antagonist.[7] |
| TRPV4 antagonist 4 | TRPV4 | 22.65 nM | Potent antagonist with protective effects in acute lung injury.[7] |
| RN-1734 | TRPV4 | Not specified | Considered a valuable selective pharmacological tool for TRPV4 studies.[9] |
Table 2: Comparative potency of selected TRPV4 inhibitors. IC₅₀ values can vary based on the specific assay conditions and species ortholog used.
Signaling Pathways and Mechanism of Action
TRPV4 activation is a complex process involving multiple convergent signaling pathways. The channel can be gated directly by physical stimuli or indirectly through intracellular signaling cascades that produce endogenous activators. This compound exerts its effect by blocking the channel pore, thus preventing the Ca²⁺ influx that initiates these downstream events.
Key TRPV4 Activation Pathways
Two major pathways leading to TRPV4 activation are the Phospholipase A₂ (PLA₂) cascade, often initiated by mechanical stimuli, and the Protein Kinase C (PKC) pathway, activated by certain phorbol esters.
Caption: Key signaling pathways leading to TRPV4 activation and subsequent cellular responses.
Mechanical stimuli like cell swelling or shear stress can activate PLA₂, leading to the production of AA.[3] AA is then metabolized by cytochrome P450 epoxygenases into EETs, which are potent endogenous activators of TRPV4.[3][10] Separately, signaling pathways that activate PKC can lead to the phosphorylation and sensitization of the TRPV4 channel.[3] The resulting influx of Ca²⁺ through the activated TRPV4 channel triggers downstream signaling cascades involving nitric oxide synthase (eNOS), MAP kinases (MAPK), and NF-κB, leading to physiological responses such as vasodilation or pathological outcomes like inflammation.[6][11][12]
Experimental Protocols & Workflows
The characterization of this compound relies on specific in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Assay: Calcium Imaging
This assay is fundamental for quantifying the inhibitory effect of compounds on TRPV4 channel activity by measuring changes in intracellular calcium concentration.
Objective: To determine the IC₅₀ of this compound against agonist-induced TRPV4 activation.
Materials:
-
Cell line expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TRPV4 agonist (e.g., GSK1016790A or 4α-PDD).
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺).
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.
Methodology:
-
Cell Plating: Seed TRPV4-expressing cells onto a 96-well or 384-well black, clear-bottom plate and culture overnight to allow adherence.
-
Dye Loading: Wash cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add serial dilutions of this compound (and a vehicle control) to the respective wells. Incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the cell plate into the fluorescence imaging instrument.
-
Record a stable baseline fluorescence reading for 1-2 minutes.
-
Using an automated injection system, add a pre-determined concentration (e.g., EC₈₀) of the TRPV4 agonist to all wells.
-
Continue recording the fluorescence signal for 5-10 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Normalize the response in the inhibitor-treated wells to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A typical experimental workflow for assessing TRPV4 inhibitors in vitro.
In Vivo Model: LPS-Induced Acute Lung Injury
This compound has shown efficacy in a preclinical model of acute lung injury (ALI), highlighting its therapeutic potential.[7][8]
Objective: To evaluate the protective effect of this compound on lipopolysaccharide (LPS)-induced lung inflammation and edema in mice.
Animal Model: C57BL/6 mice (8-10 weeks old).
Methodology:
-
Acclimatization: House animals under standard conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control to respective groups of mice 1-2 hours prior to LPS challenge.
-
Induction of Lung Injury: Lightly anesthetize the mice and instill LPS (e.g., 1-5 mg/kg) intranasally or intratracheally to induce lung injury. A control group receives saline.
-
Endpoint Analysis (24 hours post-LPS):
-
Euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a tracheotomy and lavage the lungs with sterile saline. Collect the BAL fluid (BALF).
-
Measure total protein concentration in the BALF as an indicator of vascular permeability.
-
Perform total and differential cell counts to quantify neutrophil infiltration.
-
-
Lung Wet-to-Dry Ratio: Harvest the lungs, record the wet weight, then dry them in an oven (e.g., 60°C for 72 hours) and record the dry weight. The ratio is a measure of pulmonary edema.
-
Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and edema.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF or lung homogenates using ELISA.
-
-
Statistical Analysis: Compare the outcomes between the vehicle-treated LPS group and the this compound-treated LPS group using appropriate statistical tests (e.g., ANOVA or t-test).
Caption: Workflow for evaluating the efficacy of this compound in a mouse ALI model.
Conclusion
This compound is a potent TRPV4 inhibitor that serves as a valuable chemical probe for studying the complex biology of the TRPV4 channel. Its demonstrated efficacy in a preclinical model of acute lung injury underscores the therapeutic potential of TRPV4 antagonism for inflammatory conditions.[7][8] Further research is required to fully characterize its selectivity profile, pharmacokinetic properties, and in vivo mechanism of action. This guide provides the foundational technical information for researchers and drug developers to effectively utilize this compound in their investigations of TRPV4-related physiology and pathology.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evidence for an inflammatory role of the calcium channel TRPV4 in lung epithelium: Potential involvement in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of TRPV4 Modulators
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal cation channel involved in a multitude of physiological processes, making it a compelling therapeutic target for various pathologies, including acute lung injury, hypertension, and pain. The development of potent and selective TRPV4 modulators is a key objective in harnessing its therapeutic potential. While a specific compound designated "Trpv4-IN-5" is not documented in the public scientific literature, this guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of a well-characterized class of TRPV4 inhibitors: benzenesulfonamide (B165840) derivatives, which are analogues of the known TRPV4 antagonist RN-9893. This guide will delve into the quantitative SAR data, detailed experimental methodologies, and relevant signaling pathways to provide researchers, scientists, and drug development professionals with a thorough understanding of the core principles guiding the optimization of these inhibitors.
Structure-Activity Relationship of Benzenesulfonamide-Based TRPV4 Inhibitors
A recent study focused on the synthesis and evaluation of three series of RN-9893 analogues to improve their TRPV4 inhibitory efficacy. The core structure, a benzenesulfonamide scaffold, was systematically modified to probe the effects of different substituents on biological activity. The key findings from this SAR study are summarized in the table below.
Table 1: Quantitative Structure-Activity Relationship Data for RN-9893 Analogues
| Compound | R1 Substituent | R2 Substituent | IC50 (μM) vs. hTRPV4 | Inhibition Rate (%) at 10 μM |
| RN-9893 | H | H | 2.07 ± 0.90 | 49.4 |
| 1b | 4-F | H | 0.71 ± 0.21 | 87.6 |
| 1f | 4-Cl | H | 0.46 ± 0.08 | 83.2 |
Data sourced from a 2024 study on benzenesulfonamide derivatives as TRPV4 inhibitors.[1]
The data clearly indicates that the introduction of a halogen atom at the R1 position of the phenyl ring significantly enhances the inhibitory potency against TRPV4. Specifically, the fluoro (compound 1b ) and chloro (compound 1f ) substitutions resulted in a 2.9 to 4.5-fold increase in potency compared to the parent compound, RN-9893.[1] This suggests that electron-withdrawing groups and/or specific steric interactions in this region are favorable for binding to the TRPV4 channel. The remarkable increase in the inhibition rate at a fixed concentration further underscores the improved efficacy of these analogues.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to establish the SAR of the benzenesulfonamide-based TRPV4 inhibitors.
1. In Vitro TRPV4 Inhibition Assay (Calcium Influx Assay)
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing human TRPV4.
-
Assay Principle: This assay measures the ability of the compounds to inhibit the influx of calcium (Ca2+) through the TRPV4 channel upon activation by a specific agonist.
-
Procedure:
-
HEK293-hTRPV4 cells are seeded in 96-well plates and cultured to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The cells are then washed with a physiological buffer solution.
-
The test compounds (RN-9893 analogues) at various concentrations are pre-incubated with the cells for 15-30 minutes.
-
The TRPV4 agonist, GSK1016790A, is added to stimulate channel opening and subsequent Ca2+ influx.
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. In Vivo Mouse Model of Acute Lung Injury (ALI)
-
Animal Model: Male C57BL/6 mice.
-
Induction of ALI: Acute lung injury is induced by intratracheal administration of lipopolysaccharide (LPS).
-
Procedure:
-
Mice are randomly divided into control and treatment groups.
-
The treatment groups receive an intraperitoneal injection of the test compounds (e.g., 1b or 1f ) at a specific dose (e.g., 10 mg/kg).
-
One hour after compound administration, ALI is induced by intratracheal instillation of LPS.
-
After a set period (e.g., 6 hours), the mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.
-
The BALF is analyzed for markers of lung injury, such as total protein concentration and the number of inflammatory cells (e.g., neutrophils).
-
Lung tissue is also collected for histological analysis to assess the degree of inflammation and tissue damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving TRPV4 and the general workflow for a structure-activity relationship study.
References
In Vitro Target Validation of Trpv4-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro target validation of Trpv4-IN-5, a potent inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document details the core methodologies and data essential for assessing the efficacy and mechanism of action of this compound and similar compounds in a preclinical setting.
Introduction to TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to calcium (Ca²⁺).[1] It is a polymodal channel activated by a diverse range of stimuli, including heat, mechanical stress (such as osmotic pressure and fluid shear stress), and endogenous and synthetic ligands.[2][3] TRPV4 is widely expressed in numerous tissues and cell types and is implicated in a variety of physiological processes, including osmoregulation, thermoregulation, and vascular function.[2] Dysregulation of TRPV4 activity has been linked to several pathological conditions, making it a compelling therapeutic target for various diseases.[2]
This compound: A Potent TRPV4 Inhibitor
This compound (also known as Compound 1f) has been identified as a potent inhibitor of the TRPV4 channel.[4][5][6] In vitro studies have demonstrated its ability to effectively block TRPV4-mediated cellular responses.
Quantitative Data Summary
The inhibitory potency of this compound and other common TRPV4 modulators are summarized in the table below. This data is crucial for experimental design and for comparing the relative activities of different compounds.
| Compound | Action | IC50 Value | Cell Type/Species |
| This compound | Inhibitor | 0.46 µM | Not Specified [4][5][6] |
| HC-067047 | Inhibitor | 17 nM (mouse), 48 nM (human), 133 nM (rat) | mTRPV4, hTRPV4, rTRPV4 expressing cells[4] |
| GSK205 | Inhibitor | 4.19 µM | Cells with TRPV4-mediated Ca²⁺ influx[4][5] |
| RN-1734 | Inhibitor | 2.3 µM (human), 5.9 µM (mouse), 3.2 µM (rat) | hTRPV4, mTRPV4, rTRPV4 expressing cells[5] |
| GSK1016790A | Agonist | - | Potent and selective TRPV4 agonist[5] |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Agonist | - | Common TRPV4 agonist[5] |
Signaling Pathways
TRPV4 activation initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This increase in intracellular calcium can modulate a variety of downstream effectors, influencing cellular processes such as inflammation, vascular permeability, and mechanotransduction. The inhibition of TRPV4 by compounds like this compound is designed to prevent or reduce these downstream signaling events.
TRPV4 signaling pathway and point of inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to validate the inhibitory activity of compounds like this compound on the TRPV4 channel.
Calcium Imaging Assay
This assay is a primary method for assessing TRPV4 channel activity by measuring changes in intracellular calcium concentration.
Objective: To quantify the inhibition of TRPV4-mediated calcium influx by this compound.
Materials:
-
HEK293 cells stably or transiently expressing human TRPV4 (hTRPV4).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TRPV4 agonist (e.g., GSK1016790A or 4α-PDD).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or fluorescence microscope.
Protocol:
-
Cell Culture: Plate TRPV4-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in HBSS) and incubate in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add HBSS containing various concentrations of this compound or vehicle control and incubate for 15-30 minutes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope (e.g., excitation at 488 nm and emission at 520 nm for Fluo-4).
-
Agonist Stimulation: Add a TRPV4 agonist (e.g., 10 nM GSK1016790A) to the wells to stimulate calcium influx through TRPV4 channels.
-
Post-Stimulation Fluorescence Measurement: Immediately begin recording the fluorescence intensity at regular intervals for several minutes to capture the calcium influx kinetics.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium imaging experimental workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane, providing a detailed characterization of channel inhibition.
Objective: To measure the direct inhibitory effect of this compound on TRPV4 channel currents.
Materials:
-
TRPV4-expressing cells grown on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).
-
TRPV4 agonist and this compound.
Protocol:
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Positioning: Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution. Under visual guidance, approach a target cell with the pipette.
-
Seal Formation and Whole-Cell Configuration: Apply slight positive pressure to the pipette as it approaches the cell. Once touching the membrane, release the pressure to form a high-resistance (GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Baseline Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to elicit TRPV4 currents. Record stable baseline currents in the presence of a TRPV4 agonist.
-
Inhibitor Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Recording with Inhibitor: Continue recording using the same voltage protocol to measure the effect of this compound on the TRPV4 current amplitude.
-
Data Analysis: Measure the peak current amplitude before and after the application of this compound. Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.
Western Blot Analysis
Western blotting can be used to assess the total protein expression of TRPV4 in the cells used for functional assays, ensuring that any observed effects are not due to changes in channel expression.
Objective: To confirm the expression of TRPV4 protein in the cellular model.
Materials:
-
TRPV4-expressing cells.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against TRPV4.[1]
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: Lyse the cells in lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRPV4 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The expected molecular weight of TRPV4 is approximately 98 kDa.
-
Analysis: Analyze the band intensities and normalize to the loading control to confirm consistent TRPV4 expression across samples.
Conclusion
The in vitro validation of this compound requires a multi-faceted approach employing a combination of biochemical and biophysical assays. The protocols outlined in this guide provide a robust framework for characterizing the inhibitory potency and mechanism of action of novel TRPV4 modulators. Accurate and reproducible data from these assays are critical for advancing promising compounds through the drug discovery pipeline.
References
- 1. TRPV4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Design, Synthesis and In Vitro Experimental Validation of Novel TRPV4 Antagonists Inspired by Labdane Diterpenes [mdpi.com]
- 3. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
Unveiling the Pharmacological Profile of Trpv4-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that has emerged as a significant therapeutic target due to its polymodal activation by a variety of physical and chemical stimuli, including temperature, mechanical stress, and endogenous ligands. Its involvement in a wide array of physiological and pathophysiological processes, such as inflammation, pain, and edema, has spurred the development of specific modulators. This technical guide focuses on the pharmacological properties of Trpv4-IN-5, a potent inhibitor of the TRPV4 channel. While detailed information from a primary research publication remains to be identified, this document compiles the currently available data and provides a framework for its scientific evaluation.
Core Pharmacological Properties of this compound
This compound, also referenced as "Compound 1f," has been identified as a potent inhibitor of the TRPV4 ion channel. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | Reported IC50 |
| This compound | TRPV4 | Not Specified | 0.46 µM[1][2][3][4][5] |
Note: The specific in vitro assay conditions used to determine the IC50 value for this compound are not detailed in the publicly available information.
In Vivo Efficacy: Acute Lung Injury Model
This compound has demonstrated significant efficacy in a preclinical model of acute lung injury (ALI). Specifically, it has been shown to alleviate the symptoms of ALI induced by lipopolysaccharide (LPS) in mice.[2][5] This suggests a potential therapeutic role for this compound in inflammatory conditions of the lung.
Postulated Mechanism of Action and Signaling Pathway
As a TRPV4 inhibitor, this compound is presumed to exert its pharmacological effects by blocking the influx of cations, primarily Ca2+, through the TRPV4 channel. This action would interrupt the downstream signaling cascades initiated by TRPV4 activation. In the context of acute lung injury, this could involve the modulation of inflammatory responses and vascular permeability.
Caption: Postulated mechanism of this compound action.
Experimental Protocols: A General Framework
While the specific protocols for the characterization of this compound are not available, this section outlines standard methodologies for evaluating TRPV4 inhibitors.
In Vitro Potency and Selectivity Assays
1. Calcium Influx Assay (FLIPR-based):
-
Objective: To determine the IC50 of a test compound against agonist-induced TRPV4 activation.
-
Cell Line: HEK293 cells stably expressing human TRPV4.
-
Methodology:
-
Plate cells in 96-well or 384-well plates.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of the test compound (e.g., this compound).
-
Stimulate cells with a known TRPV4 agonist (e.g., GSK1016790A).
-
Measure the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
Calculate the IC50 value from the concentration-response curve.
-
2. Electrophysiology (Patch-Clamp):
-
Objective: To directly measure the effect of a test compound on TRPV4 channel currents.
-
Cell Line: HEK293 cells expressing TRPV4.
-
Methodology:
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage ramp or step protocol to elicit TRPV4 currents.
-
Activate TRPV4 using an agonist.
-
Perfuse the cells with different concentrations of the test compound.
-
Measure the inhibition of the agonist-induced current.
-
3. Selectivity Profiling:
-
Objective: To assess the specificity of the inhibitor against other TRP channels (e.g., TRPV1, TRPA1, TRPM8) and other relevant off-targets.
-
Methodology: Employ similar calcium influx or electrophysiology assays using cell lines expressing the respective channels.
In Vivo Efficacy Model: LPS-Induced Acute Lung Injury in Mice
-
Objective: To evaluate the therapeutic potential of a TRPV4 inhibitor in a model of inflammatory lung injury.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Induce acute lung injury by intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).
-
Administer the test compound (e.g., this compound) at a predetermined dose and time point (prophylactic or therapeutic).
-
At a specified time post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts and protein concentration (as a measure of vascular permeability).
-
Process lung tissue for histological analysis (e.g., H&E staining) to assess lung injury and inflammation.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates using ELISA.
-
Caption: General workflow for in vivo ALI studies.
Conclusion and Future Directions
This compound is a potent TRPV4 inhibitor with demonstrated in vivo activity in a model of acute lung injury. While the currently available data is promising, a comprehensive understanding of its pharmacological profile necessitates further investigation. The primary research article detailing its discovery and full characterization is essential for a complete assessment. Future studies should focus on elucidating its selectivity against a broad panel of ion channels and other receptors, defining its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a wider range of preclinical disease models. Such data will be crucial for determining the full therapeutic potential of this compound.
References
An In-Depth Technical Guide to Trpv4-IN-5 and its Role in Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trpv4-IN-5, also identified as Compound 1f, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This technical guide provides a comprehensive overview of the role of this compound in modulating calcium signaling pathways. It details the mechanism of action, quantitative inhibitory data, and explicit experimental protocols for researchers investigating TRPV4-dependent cellular processes. The information presented is intended to support further research and drug development efforts targeting the TRPV4 channel.
Introduction to TRPV4 and Calcium Signaling
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes by allowing the influx of calcium ions (Ca²⁺) into the cell.[1][2] This influx of calcium is a critical event in intracellular signaling, triggering a cascade of downstream events that regulate cellular functions.[3] TRPV4 is activated by a diverse range of stimuli, including mechanical stress, changes in osmolarity, and temperature.[1] Dysregulation of TRPV4 activity has been implicated in several pathological conditions, making it a significant target for therapeutic intervention.[4]
This compound: A Potent Antagonist of the TRPV4 Channel
This compound, also known as Compound 1f, is a benzenesulfonamide (B165840) derivative that has been identified as a potent inhibitor of the TRPV4 channel.[5] It is an analog of the known TRPV4 antagonist RN-9893 and exhibits enhanced inhibitory activity. The primary mechanism of action of this compound is the blockade of the TRPV4 channel, thereby preventing the influx of calcium into the cell that is normally induced by TRPV4 agonists.
Mechanism of Action
This compound functions as a direct antagonist of the TRPV4 channel. By binding to the channel, it prevents the conformational changes required for ion permeation, thus inhibiting the influx of Ca²⁺ in response to activating stimuli. This action effectively dampens the initiation of downstream calcium-dependent signaling pathways.
A proposed signaling pathway illustrating the inhibitory effect of this compound is presented below.
Figure 1. Proposed mechanism of this compound action on the TRPV4 calcium signaling pathway.
Quantitative Data
The inhibitory potency of this compound against the human TRPV4 channel has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of the compound required to inhibit 50% of the TRPV4 channel activity.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 1f) | Human TRPV4 | Calcium Influx | 0.46 ± 0.08 | |
| RN-9893 (Parent Compound) | Human TRPV4 | Calcium Influx | 2.07 ± 0.90 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on TRPV4-mediated calcium signaling.
TRPV4 Inhibition Assay (Calcium Influx)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a TRPV4 agonist.
4.1.1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing the human TRPV4 channel.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
TRPV4 Agonist: GSK1016790A.
-
Test Compound: this compound (Compound 1f).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
4.1.2. Experimental Workflow
Figure 2. Workflow for the TRPV4 calcium influx inhibition assay.
4.1.3. Detailed Procedure
-
Cell Culture: Seed HEK293T cells stably expressing human TRPV4 in black-walled, clear-bottom 96-well plates and culture until they reach confluence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and a non-ionic surfactant such as Pluronic F-127 in the assay buffer. An organic anion transport inhibitor like probenecid can be included to prevent dye leakage. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Incubation: After the incubation period, wash the cells with the assay buffer. Add the assay buffer containing various concentrations of this compound to the respective wells.
-
TRPV4 Activation: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). After establishing a baseline fluorescence reading, add the TRPV4 agonist GSK1016790A to all wells to stimulate calcium influx.
-
Fluorescence Measurement: Continuously record the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology can be used to directly measure the inhibition of TRPV4-mediated ion currents by this compound.
4.2.1. Materials and Reagents
-
Cell Line: HEK293T cells expressing human TRPV4.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
TRPV4 Agonist: GSK1016790A.
-
Test Compound: this compound.
4.2.2. Experimental Workflow
Figure 3. Workflow for whole-cell patch-clamp analysis of TRPV4 inhibition.
4.2.3. Detailed Procedure
-
Cell Preparation: Plate HEK293T-hTRPV4 cells on glass coverslips for recording.
-
Recording: Establish a whole-cell recording configuration using a patch-clamp amplifier. Hold the cell at a potential of -60 mV.
-
Baseline Measurement: Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to record baseline currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a specific concentration of GSK1016790A to activate TRPV4 channels and record the resulting current.
-
Inhibitor Application: Co-apply the agonist and a specific concentration of this compound and record the current to determine the extent of inhibition.
-
Data Analysis: Measure the peak current amplitude in the presence of the agonist alone and in the presence of the agonist plus this compound. Calculate the percentage of current inhibition.
Applications in Research and Drug Development
This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 channel. Its potency and selectivity make it suitable for in vitro and in vivo studies aimed at understanding the involvement of TRPV4 in various diseases, including acute lung injury. For drug development professionals, this compound and its benzenesulfonamide scaffold represent a promising starting point for the design and synthesis of novel therapeutic agents targeting TRPV4.
Conclusion
This compound is a potent and selective antagonist of the TRPV4 ion channel, effectively inhibiting agonist-induced calcium influx. This technical guide provides essential data and detailed experimental protocols to facilitate its use as a research tool. Further investigation into the therapeutic potential of this compound and related compounds is warranted.
References
- 1. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Hydroxy-core spirocarbamates and pyrrolidine sulfonamides as transient receptor potential vanilloid-4 (TRPV4) antagonists - American Chemical Society [acs.digitellinc.com]
- 3. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
The Role of TRPV4 Inhibition in Mechanosensitive Channel Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a critical polymodal cellular sensor involved in a myriad of physiological processes, acting as a key transducer of mechanical stimuli.[1][2][3] Its role in mechanotransduction across various tissues, including the musculoskeletal, cardiovascular, and respiratory systems, has made it a significant target for therapeutic intervention in numerous pathologies. This technical guide provides an in-depth overview of the effects of inhibiting TRPV4 on mechanosensitive signaling. While specific data for a compound designated "Trpv4-IN-5" is not available in the current body of scientific literature, this document will focus on the effects of well-characterized and widely used TRPV4 inhibitors, such as HC-067047 and RN-1734, as representative examples. We will delve into the quantitative effects of these inhibitors, detail common experimental protocols for their study, and visualize the associated signaling pathways and experimental workflows.
The TRPV4 Channel as a Mechanosensor
TRPV4 is a non-selective cation channel permeable to Ca2+ that can be activated by a diverse range of stimuli, including osmotic changes, temperature, and mechanical forces like shear stress and membrane stretch.[1][3][4][5] This channel is broadly expressed in various cell types, such as endothelial cells, epithelial cells, chondrocytes, and sensory neurons.[1][4] Its activation by mechanical cues initiates a cascade of intracellular signaling events, primarily through Ca2+ influx, which in turn modulates cellular responses ranging from vasodilation and cell volume regulation to gene expression and tissue remodeling.[2][6][7]
The dysregulation of TRPV4-mediated mechanotransduction has been implicated in several diseases, including osteoarthritis, pulmonary edema, and hypertension, making the development of specific inhibitors a key area of research.[3][8]
Quantitative Effects of TRPV4 Inhibitors
The development of potent and selective TRPV4 antagonists has been crucial for elucidating the physiological and pathological roles of this channel. The following tables summarize key quantitative data for some of the most commonly studied TRPV4 inhibitors.
| Inhibitor | Action | IC50 Value | Cell Type | Species | Key Findings on Mechanosensation | Reference |
| HC-067047 | Selective Antagonist | ~10-30 nM | Various | Human, Mouse, Rat | Attenuates mechanically activated currents in sensory neurons; Reduces responses to passive muscle stretch. | [8][9][10] |
| RN-1734 | Selective Antagonist | ~200 nM | Human TRPV4 expressing cells | Human | Completely inhibits both ligand- and hypotonicity-activated TRPV4; Abolishes LPA-induced current increase. | [11] |
| GSK2193874 | Selective Antagonist | ~3 nM | Human TRPV4 expressing cells | Human | A potent antagonist used in preclinical studies for conditions like pulmonary edema. | [11] |
| Ruthenium Red | Non-selective Blocker | Micromolar range | Various | Various | Broadly blocks several TRP channels, including TRPV4, and inhibits mechanosensitive channel activity in skeletal muscle. | [11][12] |
| SKF-96365 | Non-selective Blocker | Micromolar range | Various | Various | Blocks mechanosensitive channels in skeletal muscle, consistent with TRPV channel properties. | [12] |
Experimental Protocols
The characterization of TRPV4 inhibitors and their effects on mechanosensitive channels relies on a variety of specialized experimental techniques. Below are detailed protocols for two of the most common methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to inhibitors and mechanical stimuli.
Objective: To measure the effect of a TRPV4 inhibitor on mechanically-activated currents in a target cell.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2).
-
TRPV4 agonist (e.g., GSK1016790A) and inhibitor (e.g., HC-067047).
-
Cell line expressing TRPV4.
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a target cell with the patch pipette under visual guidance and apply slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 3-5 minutes.
-
Recording:
-
Hold the cell at a membrane potential of -60 mV in voltage-clamp mode.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit baseline currents.
-
Introduce a mechanical stimulus (e.g., hypotonic solution to induce cell swelling or direct membrane stretch).
-
Record the resulting increase in current.
-
Perfuse the TRPV4 inhibitor into the bath at a desired concentration and repeat the mechanical stimulation.
-
To confirm the role of TRPV4, a specific agonist can be applied before and after inhibitor application.
-
-
Data Analysis: Analyze the reduction in current amplitude in the presence of the inhibitor to determine its efficacy.
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration, a key downstream effect of TRPV4 activation.
Objective: To assess the effect of a TRPV4 inhibitor on mechanically-induced calcium influx.
Materials:
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Extracellular buffer (e.g., Tyrode's buffer).
-
TRPV4 agonist and inhibitor.
-
Cell line expressing TRPV4.
Protocol:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the extracellular buffer for 30-60 minutes at room temperature or 37°C, according to the dye's protocol.
-
Washing: Wash the cells with the extracellular buffer to remove excess dye.
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with the extracellular buffer.
-
Acquire baseline fluorescence images.
-
Introduce a mechanical stimulus (e.g., fluid shear stress by increasing the perfusion rate or hypotonic solution).
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium.
-
After the response returns to baseline, pre-incubate the cells with the TRPV4 inhibitor for a specified period.
-
Re-apply the mechanical stimulus in the presence of the inhibitor and record the fluorescence changes.
-
-
Data Analysis: Quantify the fluorescence intensity changes before and after inhibitor application to determine the inhibitory effect on calcium influx. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of TRPV4 inhibition.
Caption: TRPV4 Signaling Pathway under Mechanical Stimulus and Inhibition.
Caption: Experimental Workflow for Patch-Clamp Analysis of TRPV4 Inhibition.
Caption: Experimental Workflow for Calcium Imaging of TRPV4 Inhibition.
Conclusion
The inhibition of the mechanosensitive channel TRPV4 presents a promising avenue for the development of novel therapeutics for a range of disorders. While the specific compound "this compound" remains to be characterized in publicly available literature, the extensive research on other selective inhibitors like HC-067047 and RN-1734 provides a solid foundation for understanding the consequences of blocking this channel. The experimental protocols detailed herein, namely whole-cell patch-clamp electrophysiology and calcium imaging, are fundamental tools for the continued investigation and development of new TRPV4-targeting drugs. The visualization of the underlying signaling pathways and experimental workflows offers a clear framework for researchers entering this exciting field. Future work will undoubtedly uncover more specific inhibitors and further delineate the intricate role of TRPV4 in health and disease.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient Receptor Potential Vanilloid 4: The Sixth Sense of the Musculoskeletal System? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPV4-mediated mechanotransduction regulates the metabolic response of chondrocytes to dynamic loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV4 Inhibition Exerts Protective Effects Against Resistive Breathing Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Evidence TRPV4 contributes to mechanosensitive ion channels in mouse skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potential of Trpv4-IN-5 in Mitigating Acute Lung Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient receptor potential vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a critical mediator in the pathogenesis of acute lung injury (ALI). Its activation, triggered by a variety of stimuli including mechanical stress and inflammatory mediators, leads to calcium influx and subsequent disruption of the alveolar-capillary barrier, a hallmark of ALI. Consequently, the development of potent and selective TRPV4 inhibitors presents a promising therapeutic strategy. This technical guide focuses on Trpv4-IN-5, a novel benzenesulfonamide (B165840) derivative, and its role in preclinical models of lung injury. This compound, also identified as Compound 1f, has demonstrated significant efficacy in alleviating the severe symptoms of lipopolysaccharide (LPS)-induced ALI in murine models.
This document provides a comprehensive overview of the available data on this compound, including its inhibitory potency, preclinical efficacy, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of its TRPV4 inhibitory activity and its effects in a model of acute lung injury.
| Parameter | Value | Model System | Reference |
| IC50 (TRPV4 Inhibition) | 0.46 ± 0.08 µM | In vitro (Calcium Influx Assay) | [1] |
| Inhibition of TRPV4 Current | 83.2% at 10 µM | In vitro (Electrophysiology) | [1] |
| In Vivo Efficacy | Mitigation of ALI symptoms | LPS-induced ALI in mice | [1] |
| In Vivo Dosage | 10 mg/kg (intraperitoneal) | LPS-induced ALI in mice | [1] |
Experimental Protocols
In Vitro TRPV4 Inhibition Assay (Calcium Influx)
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against the TRPV4 channel.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293T) cells stably expressing the human TRPV4 channel are cultured under standard conditions.
2. Calcium Indicator Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
3. Compound Incubation:
-
Cells are pre-incubated with varying concentrations of this compound.
4. TRPV4 Activation:
-
The TRPV4 channel is activated using a specific agonist, for example, GSK1016790A.
5. Fluorescence Measurement:
-
The change in fluorescence intensity, which corresponds to the influx of calcium, is measured using a fluorescence plate reader.
6. Data Analysis:
-
The percentage of inhibition is plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve[2].
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol describes the in vivo mouse model used to evaluate the efficacy of this compound in mitigating acute lung injury.
1. Animal Model:
-
Male C57BL/6 mice are utilized for the study.
2. Induction of Acute Lung Injury:
-
Mice are administered lipopolysaccharide (LPS) to induce acute lung injury. The specific dosage and route of administration (e.g., intratracheal or intraperitoneal) of LPS should be optimized for the desired injury severity.
3. Treatment Administration:
-
This compound is administered to the mice, typically via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg)[1]. The timing of administration relative to LPS challenge (pre-treatment or post-treatment) is a critical experimental parameter.
4. Assessment of Lung Injury:
-
After a predetermined time point (e.g., 24 hours post-LPS challenge), various parameters of lung injury are assessed. These may include:
-
Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Total Protein Concentration: As an indicator of alveolar-capillary barrier permeability.
-
Total and Differential Cell Counts: To assess inflammatory cell infiltration (e.g., neutrophils, macrophages).
-
-
Histopathological Examination: Of lung tissue sections stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage, inflammation, and edema.
-
Cytokine and Chemokine Levels: In BALF or lung homogenates (e.g., TNF-α, IL-6, IL-1β) measured by ELISA or multiplex assays.
-
Myeloperoxidase (MPO) Activity: In lung tissue as a marker of neutrophil infiltration.
-
Signaling Pathways and Experimental Workflows
TRPV4 Signaling in LPS-Induced Acute Lung Injury
Activation of the TRPV4 channel by LPS-induced inflammatory mediators plays a crucial role in the pathogenesis of ALI. The influx of calcium through TRPV4 triggers a cascade of downstream signaling events that contribute to endothelial barrier dysfunction and inflammation.
References
Methodological & Application
Application Notes and Protocols for the Study of TRPV4 Channels in Cell Culture with a Focus on a Novel Inhibitor, Trpv4-IN-5
Disclaimer: As of the latest update, specific experimental data and protocols for the compound "Trpv4-IN-5" are not available in the public domain. The following application notes and protocols are a generalized guide based on established methodologies for studying the Transient Receptor Potential Vanilloid 4 (TRPV4) channel using other known inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and empirical validation in their experimental systems.
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel that plays a crucial role in a multitude of physiological processes.[1][2][3] It acts as a cellular sensor for a diverse range of stimuli including osmotic pressure, mechanical stress, and temperature.[1][2][4][5] Dysregulation of TRPV4 activity has been implicated in various pathological conditions, making it an attractive target for drug development. These application notes provide a comprehensive overview of in vitro experimental protocols to characterize the effects of a novel TRPV4 inhibitor, exemplified here as this compound, on cultured cells.
Data Presentation: Characterization of Common TRPV4 Modulators
The following table summarizes quantitative data for well-characterized TRPV4 agonists and antagonists. This information can serve as a reference for designing experiments and interpreting results when evaluating a new inhibitor like this compound.
| Compound | Type | Mode of Action | Effective Concentration / IC50 | Cell Type(s) | Reference Assays |
| GSK1016790A | Agonist | Potent and specific activator | 1-100 nM | HEK-293T, HIBCPP, HCAEC | Calcium imaging, Electrophysiology[6][7][8] |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Agonist | Activates TRPV4 | 1-10 µM | HEK-293, HCAEC | Calcium imaging, Patch-clamp[9][10] |
| RN-1734 | Antagonist | Specific inhibitor | 1-10 µM | HIBCPP, HCAEC | Inhibition of agonist-induced calcium influx[6][7] |
| HC-067047 | Antagonist | Specific inhibitor | 0.1-1 µM | BAEC, HCAEC | Inhibition of shear stress and agonist-induced responses[11] |
| Ruthenium Red | Antagonist | Non-specific TRP channel blocker | 1-10 µM | HEK-293, BAEC | Inhibition of calcium influx[9][11] |
Experimental Protocols
Cell Culture and Maintenance
A variety of cell lines endogenously or exogenously expressing TRPV4 can be utilized. The choice of cell line should be guided by the research question.
-
Commonly Used Cell Lines:
-
HEK-293T (Human Embryonic Kidney): Often used for transient or stable overexpression of TRPV4, providing a robust system for studying channel function.[8][9][12]
-
HCAEC (Human Coronary Artery Endothelial Cells): Endogenously express TRPV4 and are relevant for cardiovascular studies.[7][9]
-
BAEC (Bovine Aortic Endothelial Cells): An alternative endothelial cell model to study TRPV4's role in mechanotransduction.[11]
-
HaCaT (Human Keratinocytes): Endogenously express TRPV4 and are a good model for studying its role in skin physiology and volume regulation.[13]
-
-
General Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Culture HEK-293T and BAEC cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8][9]
-
Culture HCAEC in specialized endothelial growth medium (e.g., EGM-2MV) as per the supplier's instructions.[7][9]
-
For experiments involving TRPV4 overexpression in cell lines like HEK-293T, transient transfection can be performed using lipid-based reagents (e.g., Lipofectamine) according to the manufacturer's protocol.[9] Stable cell lines can also be generated for long-term studies.[8]
-
Cell density can influence TRPV4 activity, so it is crucial to maintain consistent seeding densities for experiments.[12][14]
-
Assessment of TRPV4 Inhibition using Calcium Imaging
This protocol is designed to determine the inhibitory effect of this compound on agonist-induced calcium influx.
-
Cell Plating: Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Dye Loading:
-
Wash cells once with a buffered saline solution (e.g., HBSS).
-
Incubate cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM or Cal-520) for 30-60 minutes at 37°C.[8]
-
-
Inhibitor Incubation (this compound):
-
Wash off the excess dye.
-
Add a buffer containing the desired concentration of this compound. It is advisable to perform a dose-response curve to determine the IC50.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Baseline Fluorescence Measurement:
-
Place the plate on the fluorescence microscope.
-
Record the baseline fluorescence for 1-2 minutes.
-
-
Agonist Stimulation:
-
Add a known TRPV4 agonist (e.g., GSK1016790A at a final concentration of 10-100 nM).
-
Continue recording the fluorescence signal for 5-10 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.[8]
-
Compare the agonist-induced calcium influx in the presence and absence of this compound.
-
Western Blotting for TRPV4 Expression and Signaling
This protocol can be used to confirm TRPV4 expression in the chosen cell line and to investigate the effect of this compound on downstream signaling pathways.
-
Cell Lysis:
-
Treat cells with this compound and/or an agonist for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TRPV4 or a downstream signaling protein (e.g., phosphorylated ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualization of Pathways and Workflows
Caption: A generalized workflow for characterizing a novel TRPV4 inhibitor.
Caption: Simplified TRPV4 signaling pathway and point of inhibition.
Mechanism of Action and Signaling Pathways
TRPV4 is a non-selective cation channel, and its activation leads to an influx of cations, most notably Ca²⁺.[4][5] This influx of calcium initiates a variety of downstream signaling cascades.[4][5] The activation of TRPV4 can be modulated by several intracellular signaling molecules, including phospholipase C (PLC), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K).[6][15]
In the vascular endothelium, TRPV4-mediated Ca²⁺ influx can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.[12][16] In other cellular contexts, TRPV4 signaling can influence processes such as cell volume regulation, gene expression, and inflammatory responses.[1][13] A selective inhibitor like this compound is expected to block the initial Ca²⁺ influx, thereby preventing the activation of these downstream pathways.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV4—A Multifunctional Cellular Sensor Protein with Therapeutic Potential | MDPI [mdpi.com]
- 6. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating the Mechanical Activation of TRPV4 at the Cell-Substrate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TRPV4 stimulates transepithelial ion flux in a porcine choroid plexus cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of the role of transient receptor potential vanilloid type 4 in endothelial responses to shear forces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Cell Confluence Modulates TRPV4 Channel Activity in Response to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Trpv4-IN-5 for Patch Clamp Electrophysiology in TRPV4 Channel Research
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Trpv4-IN-5". The following application notes and protocols have been developed using the well-characterized and selective TRPV4 inhibitor, HC-067047 , as a representative compound. This document is intended to serve as a comprehensive template for researchers studying TRPV4 channel inhibition. Scientists using a novel compound like "this compound" should adapt these protocols based on the specific physicochemical and pharmacological properties of their molecule.
For an Audience of Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a multitude of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Its dysfunction is associated with various pathologies, making it a compelling therapeutic target. Patch clamp electrophysiology offers a direct, real-time method to investigate the ion flux through TRPV4 channels and to meticulously characterize the activity of potential pharmacological modulators.
These notes provide detailed methodologies for the application of a selective TRPV4 inhibitor in patch clamp electrophysiology, using HC-067047 as a model.
Mechanism of Action
HC-067047 is a potent and selective antagonist of the TRPV4 channel. It functions by reversibly blocking the ion conduction pore, thereby inhibiting channel currents elicited by a range of stimuli, including the synthetic agonist 4α-phorbol 12,13-didecanoate (4α-PDD).[2][3] Importantly, HC-067047 demonstrates high selectivity for TRPV4 over other members of the TRP channel family, such as TRPV1, TRPV2, TRPV3, and TRPM8, which is a critical attribute for targeted studies.[3]
Quantitative Data for the Representative Inhibitor HC-067047
For effective experimental design, understanding the potency and properties of the inhibitor is paramount. The data for HC-067047 is summarized below.
| Parameter | Species/Condition | Value | Reference(s) |
| IC₅₀ (Current Inhibition) | Human TRPV4 | 48 nM | [3][4] |
| Mouse TRPV4 | 17 nM | [3][4] | |
| Rat TRPV4 | 133 nM | [3][4] | |
| IC₅₀ (Ca²⁺ Response Inhibition) | 4α-PDD-induced | 22 nM | [2] |
| Solubility | DMSO | 100 mM | [2] |
| Ethanol | 25 mM | [2] | |
| Molecular Weight | 471.51 g/mol | [3] |
Experimental Protocols
Cell Preparation for Patch Clamp Electrophysiology
The choice of cellular system is critical. Both native cells expressing endogenous TRPV4 and heterologous expression systems (e.g., HEK293 or CHO cells) are suitable.
-
Cell Culture: Maintain cell lines in their recommended culture media and conditions. For patch clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording to ensure they are in a healthy, adherent state.
-
Heterologous Expression: For cells not endogenously expressing TRPV4, perform transient transfection with a plasmid encoding the TRPV4 channel from the species of interest. Co-transfection with a fluorescent reporter like GFP is advised for easy identification of successfully transfected cells.
Preparation of Solutions and Pharmacological Agents
Accurate solution preparation is fundamental for reproducible results.
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH; adjust osmolarity to ~310 mOsm.
Intracellular (Pipette) Solution (in mM):
-
130 K-Gluconate (for current-clamp) or CsCl (for voltage-clamp)
-
10 HEPES
-
10 EGTA
-
4 Mg-ATP
-
0.4 Na₂-GTP
-
Adjust pH to 7.2 with KOH or CsOH; adjust osmolarity to ~290 mOsm.
Pharmacological Agents:
-
TRPV4 Agonist (e.g., GSK1016790A or 4α-PDD): Prepare a concentrated stock solution (e.g., 10-100 mM) in dry DMSO. The final working concentration will depend on the EC₅₀ for the specific cellular system.
-
TRPV4 Inhibitor (HC-067047 as model): Prepare a 10-100 mM stock solution in dry DMSO.[2] On the day of the experiment, create serial dilutions in the extracellular solution to achieve the desired final concentrations for constructing a dose-response curve. The final concentration of DMSO in the recording chamber should be kept below 0.1% to minimize solvent-related effects.
Whole-Cell Patch Clamp Protocol
The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.[5][6]
Experimental Steps:
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[7]
-
Seal Formation: Under microscopic guidance, carefully approach a target cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (>1 GΩ) "giga-seal".[5]
-
Achieving Whole-Cell Access: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[8]
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
To elicit currents, apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or a series of voltage steps at regular intervals.[9]
-
-
Data Acquisition Procedure:
-
Record a stable baseline current in the standard extracellular solution.
-
Perfuse the TRPV4 agonist into the recording chamber to activate TRPV4 channels, and record the evoked current until a stable plateau is reached.
-
To assess inhibition, co-apply the TRPV4 inhibitor (e.g., HC-067047) at incrementally increasing concentrations.
-
To test for reversibility, perform a washout by perfusing the agonist-containing solution without the inhibitor.
-
Visualizations
TRPV4 Signaling Pathway and Inhibition
Caption: Simplified signaling cascade of TRPV4 activation and its blockade by a pharmacological inhibitor.
Experimental Workflow for Inhibitor Characterization
Caption: A stepwise workflow for the characterization of a TRPV4 inhibitor using patch clamp electrophysiology.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 3. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. Patch clamp - Wikipedia [en.wikipedia.org]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpv4-IN-5 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2][3] Dysregulation of TRPV4 activity has been implicated in several pathologies, making it an attractive target for drug discovery. Calcium imaging assays are a fundamental tool for studying TRPV4 function, as channel activation leads to a measurable influx of extracellular calcium, resulting in an increase in intracellular calcium concentration ([Ca²⁺]i).[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of Trpv4-IN-5, a putative inhibitor of the TRPV4 channel, in calcium imaging assays. The methodologies described herein are designed to enable researchers to accurately assess the inhibitory potential and characterize the pharmacological properties of this compound and other test compounds targeting the TRPV4 channel.
Note on "this compound": As of the latest literature search, specific public domain data regarding a compound explicitly named "this compound" is not available. Therefore, the following protocols and data are based on the established methodologies and known characteristics of well-described TRPV4 inhibitors. Researchers should adapt these protocols based on the specific properties of their test compound.
Data Presentation: Pharmacological Modulators of TRPV4
The following table summarizes the properties of well-characterized TRPV4 agonists and antagonists, which can be used as reference compounds in calcium imaging assays to validate the experimental setup and data.
| Compound Name | Type | Mode of Action | Potency (EC50/IC50) | Reference |
| GSK1016790A | Agonist | Potent and selective activator | EC50: 18 nM (human TRPV4), 2.1 nM (HEK cells expressing TRPV4) | [7] |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Agonist | Activates TRPV4 | EC50: ~300-fold less potent than GSK1016790A | [7] |
| HC-067047 | Antagonist | Selective blocker | - | [8] |
| GSK205 | Antagonist | Inhibits TRPV4 activity | - | [9] |
| Ruthenium Red | Antagonist | Non-selective inhibitor of several TRP channels | - |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay Using Fura-2 AM
This protocol details the measurement of intracellular calcium changes in response to TRPV4 modulation using the ratiometric fluorescent indicator Fura-2 AM.[10][11][12][13]
Materials:
-
HEK293 cells stably expressing human TRPV4 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated coverslips or 96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound (test compound)
-
Positive control inhibitor (e.g., HC-067047)
-
Ionomycin (B1663694) (for maximal calcium response)
-
EGTA (for minimal calcium response)
-
Fluorescence microscope or plate reader with dual excitation (340/380 nm) and emission (~510 nm) capabilities
Procedure:
-
Cell Preparation:
-
Plate TRPV4-expressing HEK293 cells onto poly-D-lysine coated coverslips or 96-well plates 24-48 hours prior to the experiment to achieve 70-80% confluency on the day of the assay.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. The addition of probenecid (1-2.5 mM) can help to prevent dye leakage from the cells.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. Record for 1-2 minutes to establish a stable baseline.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of the compound for a specified period (e.g., 10-30 minutes) before agonist stimulation.
-
Add the TRPV4 agonist (e.g., GSK1016790A at a concentration that elicits a submaximal response, e.g., EC50) to the cells and continue recording the fluorescence changes.
-
Continue recording until the calcium signal returns to or stabilizes near the baseline.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to elicit a maximal calcium response (Rmax), followed by the addition of a calcium-free buffer containing EGTA (e.g., 10 mM) to determine the minimal calcium response (Rmin). These values are used for calibration of the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in [Ca²⁺]i is proportional to this ratio.
-
Normalize the response to the baseline before the addition of the agonist.
-
The inhibitory effect of this compound can be quantified by comparing the peak of the agonist-induced calcium transient in the presence and absence of the inhibitor.
-
Generate dose-response curves by testing a range of this compound concentrations to determine the IC50 value.[14][15][16]
-
Visualizations
TRPV4 Signaling Pathway
The following diagram illustrates the activation of the TRPV4 channel and its downstream signaling pathways leading to an increase in intracellular calcium.
Caption: TRPV4 channel activation and downstream calcium signaling.
Experimental Workflow for Calcium Imaging Assay
The diagram below outlines the key steps in a typical calcium imaging experiment to assess the effect of a test compound on TRPV4 activity.
Caption: Workflow for a TRPV4 calcium imaging assay.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRPV4 Complexes With the Na+/Ca2+ Exchanger and IP3 Receptor 1 to Regulate Local Intracellular Calcium and Tracheal Tension in Mice [frontiersin.org]
- 6. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of human TRPV4 in complex with GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. moodle2.units.it [moodle2.units.it]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. brainvta.tech [brainvta.tech]
- 13. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 16. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for In Vivo Administration of a TRPV4 Inhibitor (Trpv4-IN-5) in Mice
Disclaimer: The following application notes and protocols are based on publicly available information regarding the in vivo administration of various TRPV4 channel inhibitors in mice. As no specific data for a compound named "Trpv4-IN-5" was found, this document provides a generalized framework using data from known TRPV4 antagonists like HC-067047 and GSK2193874 as representative examples. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
Transient receptor potential vanilloid 4 (TRPV4) is a non-selective cation channel that is widely expressed in various tissues and organs.[1][2] It functions as a polymodal sensor, activated by a diverse range of stimuli including mechanical stress, warm temperatures, and endogenous ligands.[1][3][4] Dysregulation of TRPV4 activity has been implicated in a variety of pathological conditions, including neuropathic pain, cardiovascular diseases, and inflammatory disorders, making it a promising therapeutic target.[5][6][7] These application notes provide a comprehensive guide for the in vivo administration of a hypothetical TRPV4 inhibitor, this compound, in mouse models for preclinical research.
Mechanism of Action of TRPV4
TRPV4 is a Ca²⁺-permeable channel, and its activation leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[8][9] These pathways are cell-type specific and can involve the activation of phospholipase A2 (PLA2), protein kinase C (PKC), and the NFAT (nuclear factor of activated T-cells) signaling pathway.[1][9][10] In the context of pathology, sustained or heightened TRPV4 activity can contribute to inflammatory responses, vascular hyperpermeability, and neuronal sensitization.[6][9][11] this compound is a hypothetical selective antagonist designed to inhibit the ion channel function of TRPV4, thereby blocking the influx of Ca²⁺ and mitigating the downstream pathological effects.
Signaling Pathway Diagram
Caption: TRPV4 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using TRPV4 inhibitors in various mouse models. This data can serve as a benchmark for expected outcomes when using a novel inhibitor like this compound.
| Model | Compound | Dose & Route | Key Finding | Quantitative Result | Reference |
| Paclitaxel-Induced Neuropathy | HC-067047 | Pre-treatment before paclitaxel | Prevention of behavioral changes | Not specified quantitatively | [12] |
| Cyclophosphamide-Induced Cystitis | HC-067047 | 10 mg/kg, i.p. | Increased micturition volume | >2-fold increase | [13] |
| Neuropathic Pain (Chronic Constriction Injury) | HC-067047 | i.p. | Reduction in mechanical allodynia | Partial reduction | [6] |
| Motor Neuron Disease Model (Trpv4R269C/R269C) | GSK2193874 | 0.5-2 mg/kg, i.p. (twice daily) | Improved survival and motor behavior | Significant improvement | [14] |
| Acetylcholine-Induced Vasodilation | Ruthenium Red (non-selective blocker) | 10 µM (in vitro) | Inhibition of flow-mediated dilation | Reduced from ~45% to ~13% | [15] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80, depending on compound solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
Procedure:
-
Determine the appropriate vehicle for this compound based on its solubility characteristics. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline. For example, a 1:1:8 ratio of DMSO:Tween 80:Saline.
-
On the day of the experiment, weigh the required amount of this compound to prepare the desired dosing solution concentration.
-
In a sterile microcentrifuge tube, dissolve this compound in the appropriate volume of the vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution for any precipitates. The final solution should be clear.
-
Prepare a vehicle-only solution to be used as a control.
-
Draw the required volume of the dosing solution into a sterile syringe for administration.
In Vivo Administration Protocol
Animals:
-
Male C57BL/6J mice (or other appropriate strain for the disease model), 8-12 weeks old.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Procedure (Intraperitoneal Injection - i.p.):
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle (27-30 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate briefly to ensure no blood or fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the prepared dose of this compound or vehicle slowly. The injection volume should typically be around 10 ml/kg body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Note: The route of administration (e.g., intraperitoneal, intravenous, oral gavage) and dosing regimen (e.g., single dose, multiple doses) should be optimized based on the pharmacokinetic properties of this compound and the specific experimental design.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Potential Applications and Considerations
The in vivo administration of this compound can be applied to a wide range of preclinical mouse models, including:
-
Neuropathic and Inflammatory Pain: To assess the analgesic effects of TRPV4 inhibition.[6][7]
-
Cardiovascular Disease: To investigate the role of TRPV4 in regulating blood pressure and vascular function.[15][16]
-
Pulmonary Edema and Fibrosis: To explore the therapeutic potential of targeting TRPV4 in lung diseases.
-
Dermatological Conditions: To study the involvement of TRPV4 in itch and skin barrier function.[17]
Important Considerations:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK/PD profile of this compound to determine the optimal dosing regimen.
-
Off-Target Effects: The selectivity of this compound for TRPV4 over other TRP channels and ion channels should be thoroughly evaluated to rule out off-target effects.
-
Toxicity: A comprehensive toxicity profile of this compound should be established before proceeding with extensive in vivo studies.
-
Animal Welfare: Close monitoring of the animals for any signs of distress or adverse effects throughout the study is mandatory. Body weight and general health should be recorded regularly.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4: A Physio and Pathophysiologically Significant Ion Channel [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential vanilloid type 4 (TRPV4) promotes tumorigenesis via NFAT4 activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The transient receptor potential vanilloid 4 (TRPV4) ion channel mediates protease activated receptor 1 (PAR1)-induced vascular hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV4 inhibition prevents paclitaxel-induced neurotoxicity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gain-of-function mutations of TRPV4 acting in endothelial cells drive blood-CNS barrier breakdown and motor neuron degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV4-DEFICIENT MICE EXHIBIT IMPAIRED ENDOTHELIUM-DEPENDENT RELAXATION INDUCED BY ACETYLCHOLINE IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Transient Receptor Potential Vanilloid 4 Channel in Skin Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpv4-IN-5 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trpv4-IN-5, also identified as Compound 1f, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with an IC50 of 0.46 μM.[1][2][3][4] TRPV4 is a non-selective cation channel that plays a significant role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as acute lung injury (ALI), pain, and inflammation has made it a compelling target for therapeutic intervention.[5] Preclinical studies have demonstrated that this compound can significantly alleviate the symptoms of lipopolysaccharide (LPS)-induced acute lung injury in mouse models, highlighting its potential as a research tool and a candidate for further drug development.[1][2][3]
These application notes provide a comprehensive overview of the preclinical use of this compound, with a focus on a representative in vivo model of acute lung injury. Due to the limited availability of specific published protocols for this compound, the following experimental details are based on established methodologies for other well-characterized TRPV4 antagonists, such as HC-067047, in similar preclinical models. Researchers should consider this a foundational guide and optimize the protocols for their specific experimental needs.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a representative surrogate TRPV4 antagonist, HC-067047, used in preclinical studies. This information is critical for dose selection and experimental design.
| Parameter | This compound (Compound 1f) | HC-067047 (Surrogate) | Reference |
| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) | Transient Receptor Potential Vanilloid 4 (TRPV4) | [1][2][3][4][6] |
| IC50 | 0.46 µM | 17 nM (mouse), 48 nM (human), 133 nM (rat) | [1][2][3][4][6] |
| Animal Model | Mouse (Acute Lung Injury) | Mouse (Cyclophosphamide-induced cystitis) | [1][2][3][6] |
| Route of Administration | Not specified in available literature | Intraperitoneal (i.p.) injection | [6] |
| Dosage | Not specified in available literature | 0 - 50 mg/kg | [6] |
| Vehicle/Formulation | Not specified in available literature | Not specified in available literature |
Signaling Pathways
TRPV4 is a polymodal channel activated by various physical and chemical stimuli. In the context of acute lung injury and inflammation, its signaling cascade is of particular interest.
TRPV4 Signaling in Macrophage Activation and Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, can lead to the activation of TRPV4. This activation, particularly in immune cells like macrophages, results in an influx of Ca2+, which in turn triggers downstream signaling pathways. These pathways can modulate the release of cytokines and chemokines, contributing to the inflammatory response. The diagram below illustrates a simplified representation of this process.
Caption: Simplified signaling pathway of LPS-induced TRPV4 activation and subsequent inflammatory response.
Experimental Protocols
The following protocols are provided as a template for preclinical studies involving TRPV4 inhibitors in a mouse model of LPS-induced acute lung injury. These should be adapted and optimized for this compound based on its specific physicochemical properties and in vivo pharmacokinetics.
Preparation of this compound Formulation
Objective: To prepare a sterile and stable formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Solubility Testing (Recommended): Before preparing the final formulation, it is crucial to determine the solubility of this compound in various vehicles to ensure a stable solution or a fine suspension can be made at the desired concentration.
-
Vehicle Preparation: A common vehicle for preclinical in vivo studies of hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in DMSO by vortexing. Gentle warming may be applied if necessary, but temperature stability should be considered.
-
Add PEG400 to the DMSO solution and mix thoroughly.
-
Finally, add the saline to the mixture dropwise while continuously vortexing to prevent precipitation.
-
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the formulation according to the manufacturer's recommendations, typically at 4°C for short-term use or -20°C for longer-term storage.
In Vivo Mouse Model of LPS-Induced Acute Lung Injury
Objective: To induce a reproducible model of acute lung injury in mice and to evaluate the therapeutic effect of this compound.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without this compound)
Experimental Workflow:
Caption: Experimental workflow for the in vivo evaluation of this compound in an LPS-induced ALI mouse model.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Sham (Saline + Vehicle)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
Pre-treatment: Administer the this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal or intravenous injection) at a specified time (e.g., 1 hour) before LPS administration. The exact dosage should be determined based on dose-response studies. A starting point could be in the range of 1-50 mg/kg, guided by the data for HC-067047.[6]
-
Induction of Lung Injury:
-
Anesthetize the mice.
-
Intratracheally instill a solution of LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).
-
-
Monitoring and Euthanasia: Monitor the animals for signs of distress. At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Sample Collection and Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and protein concentration.
-
Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Conclusion
This compound is a valuable tool for investigating the role of the TRPV4 channel in preclinical models of disease, particularly in the context of acute lung injury. The provided application notes and protocols, while based on established methods for similar compounds, offer a solid foundation for researchers to design and execute their studies. It is imperative to conduct preliminary dose-finding and formulation optimization studies to ensure the successful application of this compound in specific experimental settings. Further research into the in vivo efficacy and mechanism of action of this compound will be crucial in elucidating its full therapeutic potential.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeonol ameliorates lipopolysaccharides-induced acute lung injury by regulating TLR4/MyD88/ NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Trpv4-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal ion channel involved in a wide array of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its role in various pathologies, such as pain, inflammation, and edema, has made it an attractive target for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel modulators of TRPV4. This document provides detailed application notes and protocols for the use of Trpv4-IN-5, a putative TRPV4 inhibitor, in HTS campaigns.
TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling events. Key pathways include the activation of protein kinase C (PKC) and protein kinase A (PKA), which can further modulate TRPV4 activity and influence other cellular processes. This signaling cascade can ultimately lead to the activation of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses.
High-Throughput Screening Assays for TRPV4
The primary challenge in HTS for ion channels is the need for robust, scalable, and cost-effective assays that can accurately measure channel activity. Traditional patch-clamp electrophysiology, while the gold standard for ion channel characterization, is not suitable for screening large compound libraries. Therefore, fluorescence-based assays are the preferred method for HTS of TRPV4 modulators.
Calcium Flux Assays
The most common HTS approach for TRPV4 is to measure changes in intracellular calcium concentration ([Ca2+]i) upon channel activation. This is typically achieved using calcium-sensitive fluorescent dyes.
Principle: Cells expressing TRPV4 are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM). Upon activation of TRPV4 by an agonist, the influx of Ca2+ binds to the indicator, leading to a change in its fluorescent properties, which can be detected by a fluorescence plate reader. Inhibitors of TRPV4 will prevent or reduce this agonist-induced calcium influx.
Recommended Cell Lines:
-
HEK293 (Human Embryonic Kidney 293) cells: Commonly used due to their robust growth and high transfection efficiency, allowing for stable or transient expression of exogenous TRPV4.
-
CHO (Chinese Hamster Ovary) cells: Another widely used cell line for HTS with similar advantages to HEK293 cells.
-
Endogenously expressing cell lines: Some cell lines naturally express TRPV4, which can provide a more physiologically relevant context. However, the expression levels might be lower, leading to a smaller assay window.
Experimental Protocol: Fluorescence-Based Calcium Flux Assay for TRPV4 Inhibitors
This protocol outlines a general procedure for a 384-well plate-based HTS assay to identify inhibitors of TRPV4.
Materials:
-
HEK293 cell line stably expressing human TRPV4
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or similar calcium-sensitive dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound (or other test compounds)
-
Positive control inhibitor (e.g., HC-067047)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Workflow:
Application Note: Western Blot Analysis of TRPV4 Expression Following Trpv4-IN-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in various physiological processes, including mechanosensation, osmoregulation, and temperature sensing.[1][2] Dysregulation of TRPV4 is implicated in several pathologies, making it a significant target for therapeutic intervention. Trpv4-IN-5 is a novel small molecule inhibitor designed to modulate TRPV4 activity. A critical step in characterizing the effect of any new inhibitor is to determine its impact on the expression level of its target protein. This document provides a detailed protocol for performing a Western blot analysis to quantify changes in total TRPV4 protein expression in cultured cells following treatment with this compound.
Core Principle
Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture, such as a cell lysate.[3] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest using specific antibodies.[3] This protocol is optimized for TRPV4, a multi-pass membrane protein, which requires specific considerations during sample preparation to ensure efficient solubilization.[4]
Data Presentation: Effect of this compound on TRPV4 Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment. Human coronary artery endothelial cells (HCAECs) were treated with varying concentrations of this compound for 24 hours.[5] TRPV4 band intensities were quantified and normalized to the β-actin loading control.
| Treatment Group | Concentration | Duration (hours) | Relative TRPV4 Expression (Normalized to β-actin) |
| Vehicle Control (DMSO) | 0.1% | 24 | 1.00 ± 0.08 |
| This compound | 1 µM | 24 | 0.95 ± 0.11 |
| This compound | 5 µM | 24 | 0.68 ± 0.09 |
| This compound | 10 µM | 24 | 0.42 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments (n=3). The results suggest a dose-dependent decrease in total TRPV4 protein expression upon a 24-hour treatment with this compound.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the targeted signaling pathway.
Caption: A flowchart of the Western blot procedure for TRPV4 analysis.
Caption: this compound inhibits the TRPV4 channel, blocking Ca²+ influx.
Detailed Experimental Protocol
This protocol outlines the procedure for analyzing TRPV4 protein expression in cultured cells treated with this compound.
1. Materials and Reagents
-
Cell Culture: Human Coronary Artery Endothelial Cells (HCAECs) or other cell line expressing TRPV4.
-
Reagents: this compound, DMSO (vehicle), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer). Because TRPV4 is a membrane protein, a buffer with strong detergents like RIPA is recommended for effective solubilization.[3][4]
-
Inhibitors: Protease and Phosphatase Inhibitor Cocktail (e.g., Halt™ Cocktail).[6]
-
Protein Assay: BCA Protein Assay Kit.
-
Electrophoresis: Tris-Glycine SDS-PAGE gels (4-12% gradient), Laemmli Sample Buffer (2X), Precision Plus Protein™ Kaleidoscope™ Prestained Protein Standard.
-
Transfer: PVDF membrane, Transfer Buffer.
-
Antibodies:
-
Primary Antibody: Rabbit anti-TRPV4 polyclonal antibody (recognizes endogenous total TRPV4 protein).[7]
-
Loading Control: Mouse anti-β-actin monoclonal antibody.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate.
2. Cell Culture and Treatment
-
Culture HCAECs in appropriate media until they reach 80-90% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired final concentrations of this compound (e.g., 1, 5, 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the specified duration (e.g., 24 hours).
3. Sample Preparation: Cell Lysis and Protein Extraction
This step is critical and must be performed on ice to prevent protein degradation.[3][6]
-
After treatment, place the culture dishes on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
4. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load 20-40 µg of total protein per lane.
-
Prepare samples for loading by adding an equal volume of 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load the prepared protein samples and a molecular weight marker into the wells of a 4-12% Tris-Glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TRPV4 (diluted in blocking buffer) overnight at 4°C with gentle agitation. The expected molecular weight of TRPV4 is ~98-110 kDa.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6.3).
7. Signal Detection and Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To probe for the loading control, strip the membrane of the first set of antibodies (using a stripping buffer) and repeat the immunoblotting procedure (from Step 6.1) with the anti-β-actin antibody.
-
Analysis: Quantify the band intensities for TRPV4 and β-actin using densitometry software (e.g., ImageJ). Normalize the TRPV4 signal to the corresponding β-actin signal for each lane to correct for loading differences. Express the results as a fold change relative to the vehicle control.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. TRPV4 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Unusual localization and translocation of TRPV4 protein in cultured ventricular myocytes of the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpv4-IN-5 in Models of Pulmonary Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a critical role in the pathophysiology of pulmonary edema.[1][2][3] Expressed in various lung cell types, including endothelial and epithelial cells, TRPV4 is activated by a range of stimuli such as mechanical stress, temperature changes, and endogenous ligands.[4][5][6] Overactivation of TRPV4 leads to an influx of calcium (Ca2+), disrupting the alveolar-capillary barrier, which results in fluid accumulation in the lungs, characteristic of pulmonary edema.[7][8] Consequently, inhibition of TRPV4 presents a promising therapeutic strategy for mitigating this life-threatening condition.[3][9]
Trpv4-IN-5, also identified as Compound 1f, is a potent and selective inhibitor of the TRPV4 channel with an IC50 value of 0.46 μM. Preclinical studies have demonstrated its efficacy in animal models of acute lung injury (ALI), a condition often leading to pulmonary edema. Specifically, this compound has been shown to significantly alleviate the symptoms of lipopolysaccharide (LPS)-induced ALI in mice, highlighting its potential as a valuable research tool and a lead compound for drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of pulmonary edema, with a focus on the LPS-induced ALI model.
Data Presentation
The following table summarizes the in vitro potency of this compound. Currently, detailed in vivo efficacy data for this compound in pulmonary edema models is not extensively available in the public domain. As research progresses, this section will be updated with relevant findings.
| Compound | Assay | Species | IC50 | Reference |
| This compound (Compound 1f) | TRPV4 Inhibition | Not Specified | 0.46 μM | Supplier Data |
Signaling Pathways and Experimental Workflow
TRPV4 Signaling Pathway in Pulmonary Edema
Overactivation of the TRPV4 channel in pulmonary endothelial and epithelial cells is a key event in the pathogenesis of pulmonary edema. The influx of Ca2+ through TRPV4 channels triggers a cascade of downstream events that collectively lead to the breakdown of the alveolar-capillary barrier.
Experimental Workflow for Evaluating this compound in an LPS-Induced ALI Mouse Model
This workflow outlines the key steps for assessing the efficacy of this compound in a widely used mouse model of acute lung injury and pulmonary edema.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This protocol describes the induction of ALI in mice via intratracheal administration of LPS, a method that reliably produces features of pulmonary edema.[1][9]
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
-
Sterile, pyrogen-free saline
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Animal intubation platform and light source
-
22-gauge intravenous catheter
-
Microsyringe
Procedure:
-
Preparation of LPS Solution: Dissolve LPS in sterile saline to the desired concentration (e.g., 1-5 mg/mL). The final dose administered to the mice will typically range from 1 to 5 mg/kg body weight.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubation: Place the anesthetized mouse in a supine position on an intubation platform. Visualize the trachea using a light source and gently insert a 22-gauge catheter into the trachea.
-
LPS Instillation: Using a microsyringe, instill a specific volume of the LPS solution (typically 50 µL for a 20-25 g mouse) into the lungs via the intratracheal catheter.
-
Recovery: Remove the catheter and allow the mouse to recover in a warm, clean cage. Monitor the animal for signs of distress.
This compound Administration:
This compound can be administered prior to or after LPS challenge, depending on the experimental design (prophylactic or therapeutic). The route of administration (e.g., intraperitoneal, intravenous, or oral) and the vehicle for dissolving this compound should be optimized based on the compound's solubility and pharmacokinetic properties.
Assessment of Pulmonary Edema: Lung Wet-to-Dry Weight Ratio
The lung wet-to-dry (W/D) weight ratio is a standard method for quantifying the extent of pulmonary edema.[10]
Materials:
-
Dissection tools
-
Analytical balance
-
Drying oven
Procedure:
-
Lung Excision: At the experimental endpoint, euthanize the mouse and carefully excise the lungs.
-
Wet Weight Measurement: Gently blot the lungs to remove excess blood and immediately weigh them to obtain the "wet weight."
-
Drying: Place the lungs in a drying oven set at 60-80°C for 24-72 hours, or until a constant weight is achieved.
-
Dry Weight Measurement: Weigh the dried lungs to obtain the "dry weight."
-
Calculation: Calculate the lung W/D ratio by dividing the wet weight by the dry weight. An increased ratio in the LPS-treated group compared to the control group indicates pulmonary edema.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Analysis of BAL fluid provides valuable information about inflammation and the integrity of the alveolar-capillary barrier.[11]
Materials:
-
Tracheostomy cannula or catheter
-
Sterile phosphate-buffered saline (PBS)
-
Syringe (1 mL)
-
Centrifuge
-
Spectrophotometer or plate reader for protein quantification
Procedure:
-
Tracheal Cannulation: After euthanasia, expose the trachea and insert a cannula or catheter.
-
Lavage: Gently instill and withdraw a known volume of sterile PBS (e.g., 0.5-1.0 mL) into the lungs through the cannula. Repeat this process 2-3 times.
-
Fluid Collection: Pool the recovered fluid (BAL fluid).
-
Cell Count and Differential: Centrifuge a small aliquot of the BAL fluid to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare a cytospin slide for differential cell counting (e.g., neutrophils, macrophages).
-
Protein Concentration: Centrifuge the remaining BAL fluid to remove cells. Measure the protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA assay). Increased protein concentration is an indicator of increased vascular permeability.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPV4 in pulmonary edema. The protocols outlined in this document provide a framework for researchers to evaluate the in vivo efficacy of this and other TRPV4 inhibitors in a reproducible and quantitative manner. Further research is warranted to fully characterize the therapeutic potential of this compound in various models of pulmonary edema and to elucidate its precise mechanism of action.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPV4 attenuates ferroptosis against LPS-induced ALI via Ca2+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urgent reconsideration of lung edema as a preventable outcome in COVID-19: inhibition of TRPV4 represents a promising and feasible approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis [mdpi.com]
- 5. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TRPV4 - Wikipedia [en.wikipedia.org]
- 7. "Inhibition of TRPV4 attenuates ferroptosis against LPS-induced ALI via" by JUNYING CAI, GUOHAI XU et al. [journals.tubitak.gov.tr]
- 8. Transient receptor potential vanilloid 4-mediated disruption of the alveolar septal barrier: a novel mechanism of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 10. COVID-19: urgent reconsideration of lung edema as a preventable outcome Inhibition of TRPV4 as a promising and feasible approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Application of Trpv4-IN-5 in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a significant role in the pathophysiology of various respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI).[1][2][3] Expressed in numerous lung cell types such as epithelial cells, endothelial cells, smooth muscle cells, and immune cells, TRPV4 acts as a sensor for a variety of physical and chemical stimuli, including mechanical stress, temperature, and endogenous ligands.[4][5] Activation of TRPV4 leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling pathways that contribute to inflammation, edema, bronchoconstriction, and airway remodeling.[6][7] Consequently, the inhibition of TRPV4 has emerged as a promising therapeutic strategy for these debilitating respiratory conditions.
Trpv4-IN-5, also known as Compound 1f, is a potent and selective inhibitor of the TRPV4 ion channel with a reported half-maximal inhibitory concentration (IC50) of 0.46 μM.[1][6] This small molecule has demonstrated significant efficacy in preclinical models of respiratory disease, particularly in alleviating the symptoms of acute lung injury.[1][6] These application notes provide a comprehensive overview of the use of this compound in respiratory disease research, including detailed experimental protocols and a summary of its observed effects.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of TRPV4 inhibition in various models of respiratory disease. While specific data for this compound is emerging, data from other well-characterized TRPV4 inhibitors in similar models are included for comparative purposes.
Table 1: In Vitro Efficacy of TRPV4 Inhibitors
| Compound | Assay | Cell Type | Stimulus | Endpoint | IC50 | Reference |
| This compound (Compound 1f) | Calcium Influx | - | - | Inhibition of TRPV4 | 0.46 µM | [1][6] |
| HC-067047 | Calcium Influx | Human, Rat, Mouse TRPV4 expressing cells | - | Inhibition of TRPV4 currents | 48 nM (human), 133 nM (rat), 17 nM (mouse) | [1] |
| GSK2193874 | Calcium Influx | - | - | Inhibition of TRPV4 | - | [8] |
| GSK2220691 | Calcium Influx | hTRPV4-transfected HEK293 cells | GSK634775, GSK1016790, hypotonicity | Inhibition of Ca2+ influx | - | [5] |
Table 2: In Vivo Efficacy of TRPV4 Inhibitors in Acute Lung Injury Models
| Compound | Animal Model | Injury Model | Dosing Regimen | Key Findings | Reference |
| This compound (Compound 1f) | Mouse | Lipopolysaccharide (LPS) | 10 mg/kg, intraperitoneal injection | Significantly mitigated symptoms of acute lung injury | [6] |
| GSK2220691 | Mouse | Chlorine Gas Inhalation | 30 mg/kg followed by 15 mg/kg, intraperitoneal | Reduced airway hyperreactivity, protein leakage, and inflammation | [5] |
| GSK2337429A | Mouse | Chlorine Gas Inhalation | 50 mg/kg followed by 25 mg/kg, intraperitoneal | Reduced airway hyperreactivity, protein leakage, and inflammation | [5] |
| HC-067047 | Mouse | Resistive Breathing | 10 mg/kg, intraperitoneal (preventive or therapeutic) | Ameliorated decrease in static compliance and increase in BAL protein | [9] |
Table 3: Effects of TRPV4 Inhibition on Inflammatory Markers in Acute Lung Injury
| Compound | Animal Model | Injury Model | Measured Markers (in BALF) | Effect of Inhibition | Reference |
| GSK2220691 | Mouse | Chlorine Gas Inhalation | Macrophages, Neutrophils, MPO | Significant reduction | [5] |
| GSK2337429A | Mouse | Chlorine Gas Inhalation | Macrophages, Neutrophils, MPO | Significant reduction | [5] |
| HC-067047 | Mouse | Resistive Breathing | Macrophages, Neutrophils, KC, IL-6 | Significant reduction | [9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
This protocol is based on the reported use of this compound (Compound 1f) in mitigating LPS-induced acute lung injury in mice.[6]
1. Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the experiment.
2. Induction of Acute Lung Injury:
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli O111:B4 in sterile, pyrogen-free saline.
-
Administer LPS (5 mg/kg) via intraperitoneal (i.p.) injection to induce lung injury. A control group should receive an equivalent volume of sterile saline.
3. Preparation and Administration of this compound:
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer this compound at a dose of 10 mg/kg via i.p. injection. The timing of administration should be determined based on the study design (e.g., 1 hour before or after LPS challenge). A vehicle control group should be included.
4. Assessment of Lung Injury (24 hours post-LPS challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Use the supernatant to measure total protein concentration (e.g., using a BCA assay) as an indicator of vascular permeability.
-
Resuspend the cell pellet and perform total and differential cell counts (macrophages, neutrophils) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
-
Lung Histology:
-
Perfuse the lungs with PBS and then fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate lung injury based on a scoring system that assesses alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickness.
-
-
Lung Wet-to-Dry Weight Ratio:
-
Excise the lungs, blot dry, and record the wet weight.
-
Dry the lungs in an oven at 60°C for 72 hours and record the dry weight.
-
Calculate the wet-to-dry ratio as an indicator of pulmonary edema.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF or lung homogenates using ELISA or a multiplex bead array.
-
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups. A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: In Vitro Determination of IC50 of this compound
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a TRPV4 inhibitor using a calcium influx assay.
1. Cell Culture and Transfection:
-
Culture HEK293 cells stably or transiently expressing human TRPV4.
-
Maintain cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable) at 37°C in a humidified 5% CO2 incubator.
2. Calcium Influx Assay:
-
Seed the TRPV4-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.
-
When cells reach 80-90% confluency, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells with the buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure the baseline fluorescence.
-
Add a TRPV4 agonist (e.g., GSK1016790A at its EC50 concentration) to the wells to stimulate calcium influx.
-
Record the change in fluorescence intensity over time.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving TRPV4 in different respiratory diseases and a general experimental workflow for evaluating this compound.
Caption: TRPV4 Signaling Pathway in Asthma.
Caption: TRPV4 Signaling in COPD leading to Pyroptosis.
Caption: TRPV4-Mediated Acute Lung Injury Pathogenesis.
Caption: Workflow for Evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. TRPV4 channels augment macrophage activation and ventilator-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the effect of TRPV4 inhibition on pulmonary-vascular barrier permeability following segmental endotoxin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bt-laboratory.com [bt-laboratory.com]
Troubleshooting & Optimization
Trpv4-IN-5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpv4-IN-5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is the recommended storage condition and stability of this compound?
A2: this compound should be stored as a solid at -20°C. Based on data for a similar compound, TRPM4-IN-5, it is expected to be stable for at least 4 years under these conditions.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers as it is expected to have low aqueous solubility. To prepare a working solution in an aqueous buffer, first dissolve the compound in DMSO to make a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice to the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system, typically below 0.5%.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Possible Cause 1: Low aqueous solubility.
-
Solution: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but not so high as to affect your experiment (ideally ≤0.1%). You may need to optimize the final concentration of this compound and DMSO.
Possible Cause 2: Saturation of the compound in the aqueous buffer.
-
Solution: Try preparing a more dilute working solution. If a higher concentration is required, consider using a different formulation, such as one containing a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68, after validating its compatibility with your assay.
Possible Cause 3: Interaction with components in the cell culture media.
-
Solution: When diluting the DMSO stock solution into cell culture media, add it dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.
Issue 2: Inconsistent or lack of expected biological activity.
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that the solid compound and stock solutions have been stored correctly at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare fresh dilutions in aqueous buffers for each experiment.
Possible Cause 2: Incorrect concentration of the working solution.
-
Solution: Verify the calculations for the preparation of the stock and working solutions. If possible, confirm the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known.
Possible Cause 3: The experimental system is not sensitive to this compound.
-
Solution: Confirm the expression and functionality of the TRPV4 channel in your cell line or animal model. Include appropriate positive and negative controls in your experiments to validate the assay.
Data Presentation
Table 1: Solubility of this compound and a Structurally Related Compound
| Compound | Solvent | Solubility | Source |
| This compound | 1:9 DMSO:Corn Oil | ≥ 5 mg/mL (10.19 mM) | [1] |
| TRPM4-IN-5 | DMSO | 68 mg/mL (199.9 mM) | Selleckchem |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years (inferred) | [2] |
| DMSO Stock Solution | -80°C | Minimize freeze-thaw cycles | General Practice |
| Aqueous Working Solution | 4°C | Use within one day | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by user, assumed ~490.5 g/mol based on similar compounds), weigh 4.905 mg.
-
Adding the solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM stock from 4.905 mg of compound, add 1 mL of DMSO.
-
Dissolving the compound: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.
-
Mixing: Immediately after adding the stock solution, gently swirl or vortex the medium to ensure thorough mixing and prevent precipitation.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Simplified TRPV4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Navigating In Vitro Studies with Trpv4-IN-5: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Trpv4-IN-5, a potent TRPV4 channel inhibitor, in your in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with a reported half-maximal inhibitory concentration (IC50) of 0.46 μM.[1] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[2][3][4][5] By blocking this channel, this compound can be utilized to study the physiological and pathological roles of TRPV4 activation.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Based on its IC50 of 0.46 μM, a good starting point for in vitro experiments is to test a concentration range around this value. We recommend a starting range of 0.1 μM to 10 μM to determine the optimal concentration for your specific cell type and experimental conditions. It is crucial to perform a dose-response curve to identify the most effective and non-toxic concentration for your assay.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 5 mg/mL.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted in your cell culture medium or experimental buffer to the desired final concentration. Ensure that the final concentration of DMSO in your experiments is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C for long-term stability.
Q4: What are potential off-target effects of this compound?
While this compound is characterized as a potent TRPV4 inhibitor, the potential for off-target effects should always be considered, as is the case with any small molecule inhibitor. Although specific off-target effects for this compound have not been extensively documented in the provided search results, it is good practice to include appropriate controls in your experiments. This can include using different TRPV4 inhibitors with distinct chemical scaffolds or utilizing cells that do not express TRPV4 (e.g., knockout cell lines) to confirm that the observed effects are specifically due to TRPV4 inhibition.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
It is essential to determine the cytotoxic profile of this compound in your specific cell line to ensure that the observed effects are due to TRPV4 inhibition and not cellular toxicity. Standard cell viability assays such as MTT, XTT, or CellTiter-Glo® can be used. A detailed protocol for a cell viability assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of TRPV4 activity | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. - Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. - Low TRPV4 expression: The cell line used may have low or no expression of the TRPV4 channel. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Prepare fresh stock solutions of this compound and store them properly at -20°C. - Confirm TRPV4 expression in your cell line using techniques like Western blot or RT-qPCR. |
| High background signal or variability in results | - Inhibitor precipitation: this compound may have precipitated out of the solution, especially at higher concentrations or in aqueous buffers with low solubility. - Cell health: The cells may be unhealthy or stressed, leading to inconsistent responses. | - Ensure complete dissolution of the inhibitor in the final experimental buffer. Visually inspect for any precipitates. Consider vortexing or brief sonication if necessary. - Maintain healthy cell cultures by following standard cell culture practices. Ensure cells are not overgrown or starved before the experiment. |
| Observed cytotoxicity | - High inhibitor concentration: The concentration of this compound used may be toxic to the cells. - High DMSO concentration: The final concentration of the solvent (DMSO) may be causing cellular toxicity. | - Perform a cell viability assay to determine the non-toxic concentration range of this compound for your specific cell line. - Ensure the final DMSO concentration in your experiments is below 0.1%. |
| Inconsistent results between experiments | - Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results. | - Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation. - Include positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.46 μM | [1] |
| Solubility in DMSO | ≥ 5 mg/mL | [6] |
Experimental Protocols
Calcium Imaging Protocol for Assessing this compound Activity
This protocol describes how to measure changes in intracellular calcium levels in response to a TRPV4 agonist, and how to assess the inhibitory effect of this compound.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4, endothelial cells)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
DMSO
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Inhibitor Incubation:
-
Prepare different concentrations of this compound in HBSS.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO) group.
-
-
Baseline Fluorescence Measurement: Place the plate on a fluorescence microscope or plate reader and record the baseline fluorescence for a few minutes.
-
Agonist Stimulation: Add the TRPV4 agonist (e.g., GSK1016790A at a final concentration that elicits a submaximal response) to the wells while continuously recording the fluorescence.
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response or the area under the curve after agonist addition.
-
Compare the responses in the presence and absence of this compound to determine the percentage of inhibition.
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: TRPV4 channel activation by various stimuli and its inhibition by this compound.
Caption: Workflow for optimizing this compound concentration in in vitro experiments.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Trpv4-IN-5 off-target effects
Welcome to the technical support center for Trpv4-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a small molecule inhibitor designed to selectively target the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1][2][3][4][5][6] It plays a role in numerous physiological processes such as osmotic regulation, vascular function, and pain sensation.[1][7][8][9] this compound is intended to block the influx of cations, primarily Ca2+, that is mediated by the activation of this channel.[10]
Q2: I am observing a phenotype that is inconsistent with TRPV4 inhibition. Could this be an off-target effect?
Yes, discrepancies between the expected and observed phenotype are a common indication of potential off-target effects.[11] It is crucial to perform validation experiments to determine if the observed effects are a result of this compound interacting with unintended molecular targets.
Q3: What are some general strategies to mitigate and identify off-target effects of small molecule inhibitors like this compound?
To minimize and identify off-target effects, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.[12] This reduces the likelihood of engaging lower-affinity off-target molecules.
-
Employ Orthogonal Inhibitors: Use a structurally unrelated TRPV4 inhibitor to see if it recapitulates the same phenotype.[13] If both compounds produce the same result, it is more likely to be an on-target effect.
-
Utilize a Negative Control Analog: If available, a structurally similar but biologically inactive version of this compound should be used.[13] This compound should not produce the on-target or off-target effects.
-
Perform Rescue Experiments: In a cell line, if you can express a this compound-resistant mutant of TRPV4, it should reverse the on-target effects, but not the off-target ones.[11][12]
-
Validate with Genetic Tools: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out TRPV4 and compare the resulting phenotype to that of this compound treatment.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
If you observe significant cell death at concentrations required for TRPV4 inhibition, consider the following possibilities and solutions.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a broad-panel kinase screen with this compound.[11][12] 2. Test other TRPV4 inhibitors with different chemical structures.[11] | 1. Identification of unintended kinase targets. 2. If cytotoxicity is still present with other inhibitors, it may be an on-target effect of TRPV4 inhibition in your specific cell type. |
| Compound Insolubility/Aggregation | 1. Visually inspect the media for any signs of precipitation. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer as a control to disrupt aggregates.[13] | 1. If the compound is precipitating, solubility needs to be improved. 2. If the detergent reduces cytotoxicity, aggregation is likely the cause. |
| Vehicle (e.g., DMSO) Toxicity | 1. Ensure the final concentration of the vehicle is below 0.5%, ideally below 0.1%.[13] 2. Run a vehicle-only control group.[13] | 1. Reducing the vehicle concentration should eliminate the toxic effect. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
It is common for the IC50 value of an inhibitor to be higher in cell-based assays compared to biochemical assays.[13]
| Quantitative Comparison of IC50 Values | |
| Assay Type | Typical IC50 Range for Inhibitors |
| Biochemical Assay | < 100 nM[14] |
| Cell-Based Assay | < 1-10 µM[14] |
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., Caco-2, PAMPA).[14] | 1. Quantification of the inhibitor's ability to cross the cell membrane. |
| Efflux by Cellular Transporters | 1. Co-administer this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | 1. An increase in potency in the presence of an efflux pump inhibitor suggests it is being actively removed from the cell. |
| Inhibitor Instability or Metabolism | 1. Assess the stability of this compound in your cell culture media over the time course of your experiment using HPLC.[15] | 1. Determination of the inhibitor's half-life in the experimental conditions. |
Experimental Protocols
Protocol 1: Western Blotting to Confirm On-Target and Off-Target Pathway Modulation
This protocol can be used to assess the phosphorylation status of proteins downstream of TRPV4 and other potential off-target pathways.
-
Cell Treatment and Lysis:
-
Plate and treat your cells with this compound at various concentrations, a vehicle control, and a positive control (e.g., a known TRPV4 agonist like GSK1016790A).
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-ERK, phospho-Akt for common off-target kinase pathways, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
Visualizations
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Caption: TRPV4 signaling and potential points of off-target interference.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Transient receptor potential vanilloid 4 channels as therapeutic targets in diabetes and diabetes‐related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]
- 9. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve TRPV4 Inhibitor Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing bioavailability challenges encountered with potent TRPV4 inhibitors, such as Trpv4-IN-5.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the poor bioavailability of your TRPV4 inhibitor.
Q1: My potent TRPV4 inhibitor shows excellent in vitro efficacy but fails to demonstrate in vivo effects. What could be the primary reason?
A1: A common reason for the discrepancy between in vitro and in vivo results is poor oral bioavailability. This can stem from several factors, including low aqueous solubility, poor permeability across the intestinal membrane, and significant first-pass metabolism.[1][2] To begin troubleshooting, it is crucial to assess the physicochemical properties of your compound.
Q2: How can I determine if my TRPV4 inhibitor has poor solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for categorizing drug substances based on their aqueous solubility and intestinal permeability.[3] You can perform the following initial experiments:
-
Solubility Assessment: Determine the solubility of your compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract conditions.
-
Permeability Assessment: Utilize in vitro models such as the Caco-2 cell permeability assay to estimate the intestinal permeability of your inhibitor.
Based on the results, you can classify your compound according to the BCS, which will guide the selection of an appropriate bioavailability enhancement strategy.
Q3: My TRPV4 inhibitor is a BCS Class II compound (low solubility, high permeability). What strategies can I employ to improve its bioavailability?
A3: For BCS Class II compounds, the primary hurdle is dissolution. Enhancing the dissolution rate is key to improving bioavailability.[3] Consider the following approaches:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[2]
-
Solid Form Modification:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[1][4]
-
Co-crystals: Forming co-crystals with a suitable co-former can enhance the solubility and dissolution of your inhibitor.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, thereby improving absorption.[5]
-
Q4: What if my inhibitor is a BCS Class IV compound (low solubility, low permeability)?
A4: BCS Class IV compounds present the most significant challenge, as both solubility and permeability are limiting factors.[3] A combination of strategies is often necessary:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway, bypassing first-pass metabolism.[6]
-
Nanotechnology Approaches: Nanoparticle-based delivery systems can improve both the solubility and permeability of your compound.[7][8]
-
Permeation Enhancers: The inclusion of permeation enhancers in the formulation can help to increase the intestinal permeability of the drug.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the oral bioavailability of a small molecule inhibitor?
A1: The oral bioavailability of a small molecule is primarily influenced by its dissolution, solubility, and intestinal permeability.[1] Other contributing factors include its stability in the gastrointestinal tract, susceptibility to efflux transporters (like P-glycoprotein), and the extent of first-pass metabolism in the gut wall and liver.
Q2: How can modifying the solid form of my TRPV4 inhibitor improve its bioavailability?
A2: Modifying the solid form of a drug can significantly impact its solubility and dissolution rate, which are often the rate-limiting steps for oral absorption of poorly soluble compounds.[5] Different solid forms, such as salts, co-crystals, and amorphous forms, can have distinct physicochemical properties compared to the crystalline parent drug.[5] These modifications can lead to a higher apparent solubility and a faster dissolution rate in the gastrointestinal fluids, resulting in improved bioavailability.
Q3: Are there any chemical modification strategies to improve the bioavailability of my TRPV4 inhibitor?
A3: Yes, chemical modification is a viable strategy. The most common approach is the synthesis of a prodrug . A prodrug is an inactive or less active derivative of the parent drug that is converted in the body to the active form. Prodrugs can be designed to have improved solubility, permeability, or metabolic stability.[9]
Q4: When should I consider using a lipid-based formulation for my TRPV4 inhibitor?
A4: Lipid-based formulations are particularly beneficial for highly lipophilic (fat-soluble) compounds with poor aqueous solubility (BCS Class II or IV).[6] These formulations can enhance drug solubilization in the gut, facilitate the formation of mixed micelles with bile salts, and promote drug absorption through the intestinal lymphatic system, which can also help to reduce first-pass metabolism.[5]
Q5: What is the role of excipients in improving the bioavailability of a drug?
A5: Excipients play a crucial role in drug formulation and can significantly influence bioavailability. They can act as:
-
Solubilizers: Surfactants and co-solvents can increase the solubility of the drug.[1][3]
-
Wetting agents: These help to improve the dissolution of hydrophobic drug particles.
-
Permeation enhancers: These can transiently increase the permeability of the intestinal epithelium.[6]
-
Efflux pump inhibitors: Some excipients can inhibit the activity of efflux transporters like P-glycoprotein, thereby increasing intracellular drug concentration and absorption.
Data Presentation: Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Suitable for BCS Class |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. | II, IV |
| Salt Formation | Increases solubility and dissolution rate of ionizable drugs. | Well-established and effective. | Only applicable to ionizable drugs; risk of conversion back to the free acid/base form. | II, IV |
| Co-crystallization | Forms a new crystalline solid with a co-former to enhance solubility. | Applicable to non-ionizable drugs; can improve other physicochemical properties. | Requires screening for suitable co-formers; regulatory pathway can be complex. | II, IV |
| Solid Dispersions | Disperses the drug in a carrier matrix in an amorphous state. | Can significantly increase solubility and dissolution rate. | Potential for physical instability (recrystallization); manufacturing can be complex. | II, IV |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle. | Enhances solubility of lipophilic drugs; can improve lymphatic uptake and reduce first-pass metabolism. | Potential for drug precipitation upon dilution in the GI tract; can be complex to formulate. | II, IV |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug to increase solubility.[4][7] | Enhances solubility and stability. | Can be limited by the size and geometry of the drug molecule; potential for nephrotoxicity with some cyclodextrins. | II, IV |
| Prodrugs | Chemically modifies the drug to improve its physicochemical properties. | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires careful design and evaluation of the cleavage mechanism; adds complexity to development. | II, III, IV |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the TRPV4 inhibitor in buffers of different pH.
Materials:
-
TRPV4 inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Glycine-HCl buffer at pH 2.0
-
Acetate buffer at pH 5.0
-
96-well plates
-
Plate shaker
-
Plate reader with a turbidity or nephelometry module
Methodology:
-
Prepare a 10 mM stock solution of the TRPV4 inhibitor in DMSO.
-
In a 96-well plate, add 198 µL of each buffer to respective wells.
-
Add 2 µL of the 10 mM stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity or nephelometry signal at time 0 and after 2 hours.
-
The concentration at which precipitation is observed is considered the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the TRPV4 inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
TRPV4 inhibitor
-
Lucifer yellow (a marker for paracellular transport)
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the TRPV4 inhibitor in transport buffer.
-
To assess apical-to-basolateral (A-B) permeability, add the inhibitor solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.
-
To assess basolateral-to-apical (B-A) permeability, add the inhibitor solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the TRPV4 inhibitor using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for improving TRPV4 inhibitor bioavailability.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. drughunter.com [drughunter.com]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TRPV4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TRPV4 inhibitors, such as Trpv4-IN-5, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for TRPV4 inhibitors?
TRPV4 (Transient Receptor Potential Vanilloid 4) is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) into the cell upon activation.[1][2] This influx triggers various downstream signaling pathways.[3] TRPV4 inhibitors are molecules designed to block this channel, preventing ion influx and thereby modulating the associated cellular responses.[1][2] They typically work by binding to specific sites on the TRPV4 protein, which can alter the channel's conformation and prevent it from opening.[2][4]
Q2: My cells have stopped responding to the TRPV4 inhibitor. What are the potential reasons?
A loss of response to a TRPV4 inhibitor can stem from several factors:
-
Development of Resistance: Prolonged exposure to an inhibitor can lead to the selection of a resistant cell population.
-
Compound Instability: The inhibitor may have degraded due to improper storage or handling.
-
Cell Line Integrity: The cell line may have undergone genetic drift over multiple passages, leading to altered expression or function of TRPV4 or related signaling molecules.
-
Experimental Error: Issues with inhibitor concentration, incubation time, or the assay itself can lead to apparent loss of activity.
Q3: What are the possible molecular mechanisms of resistance to TRPV4 inhibitors?
While specific resistance mechanisms to this compound are not yet documented, based on general principles of drug resistance, possibilities include:
-
Target Modification: Mutations in the TRPV4 gene could alter the inhibitor's binding site, reducing its affinity.
-
Target Expression Changes: Upregulation or downregulation of TRPV4 channel expression could overwhelm the inhibitor or make the target less relevant.
-
Activation of Bypass Pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of TRPV4.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of the inhibitor.
-
Alterations in Downstream Signaling: Changes in the expression or activity of proteins downstream of TRPV4 could render its inhibition ineffective.
Troubleshooting Guides
Guide 1: Investigating Loss of Inhibitor Activity
If you observe a decreased or complete loss of this compound activity, follow these steps:
dot
References
- 1. scbt.com [scbt.com]
- 2. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) Mitigates Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Trpv4-IN-5 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with Trpv4-IN-5 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a non-selective cation channel that is permeable to Ca²⁺.[1] It is activated by a variety of stimuli, including osmotic pressure, mechanical stress, and temperature.[2][3] By inhibiting TRPV4, this compound is designed to block the influx of cations, primarily Ca²⁺, in response to these stimuli, thereby modulating downstream signaling pathways.
Q2: Why am I observing cytotoxicity in my primary cells treated with this compound?
While this compound is designed to be a selective inhibitor, unexpected cytotoxicity in primary cells can arise from several factors:
-
Off-target effects: At higher concentrations, small molecule inhibitors can interact with other cellular targets, leading to toxicity.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations above 0.5%.[4]
-
Compound precipitation: Poor solubility of the compound in culture media can lead to the formation of precipitates that are cytotoxic.
-
Primary cell health: Primary cells are sensitive and their health, passage number, and culture conditions can significantly impact their susceptibility to chemical compounds.[4][5]
-
Activation of apoptotic pathways: Prolonged or excessive inhibition of a crucial ion channel could potentially disrupt cellular homeostasis and trigger programmed cell death. Overactivation of TRPV4 has been linked to apoptosis.[6][7]
Q3: What are the known downstream signaling pathways affected by TRPV4 modulation that could lead to cytotoxicity?
Modulation of TRPV4 can impact several critical signaling pathways. A sustained increase in intracellular calcium, which can occur with TRPV4 agonists, is known to be a trigger for cytotoxicity.[8] This can lead to:
-
Oxidative Stress: Increased intracellular Ca²⁺ can lead to the production of reactive oxygen species (ROS), causing cellular damage.[8]
-
Apoptosis: Elevated Ca²⁺ levels can activate calcium-dependent proteases like calpains and caspases, initiating the apoptotic cascade.[9] Specifically, activation of caspase-3 is a key event in apoptosis.[6][7]
-
Inflammatory Responses: TRPV4 is involved in inflammatory signaling, and its dysregulation can lead to the production of pro-inflammatory cytokines.[10]
Below is a diagram illustrating the potential signaling pathway leading to cytotoxicity upon TRPV4 activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promocell.com [promocell.com]
- 6. TRPV4 modulates inflammatory responses and apoptosis in enteric glial cells triggered by Clostridioides difficile toxins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3 Cleavage of the Inositol 1,4,5-Trisphosphate Receptor Does Not Contribute to Apoptotic Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Delivery of TRPV4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TRPV4 inhibitors in in-vivo studies. The following information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
A1: While "Trpv4-IN-5" is not a widely documented TRPV4 inhibitor, several potent and selective antagonists have been successfully used in in vivo research. Two of the most common are HC-067047 and GSK2193874 . These inhibitors have been characterized in multiple preclinical models and are commercially available.
Q2: What is the most appropriate vehicle for dissolving TRPV4 inhibitors for in vivo administration?
A2: The choice of vehicle depends on the specific inhibitor and the route of administration.
-
For HC-067047 , a common vehicle for intraperitoneal (i.p.) injection is a solution of Dimethyl Sulfoxide (DMSO) in sterile saline. For example, a final solution containing 3% to 10% DMSO in saline is often used.
-
For GSK2193874 , oral gavage is a common administration route. Formulations can include suspensions in vehicles like 6% Captisol or a solution in 1% DMSO/20% Captisol in saline.
It is crucial to prepare fresh solutions daily and ensure the inhibitor is fully dissolved to avoid precipitation. Always perform a small-scale solubility test before preparing a large batch.
Q3: How can I be sure that the observed in vivo effects are due to TRPV4 inhibition and not off-target effects?
A3: This is a critical aspect of in vivo pharmacology. To confirm on-target activity, it is highly recommended to include a control experiment using TRPV4 knockout (TRPV4-/-) animals. If the inhibitor elicits a biological response in wild-type animals but not in TRPV4-/- mice, it strongly suggests that the effect is mediated by TRPV4. For instance, studies have shown that the effects of HC-067047 on bladder function are absent in Trpv4−/− mice, confirming its on-target in vivo action.[1]
Q4: What are the known downstream signaling pathways affected by TRPV4 inhibition in vivo?
A4: TRPV4 inhibition primarily works by blocking the influx of Ca2+ into cells, which in turn modulates various downstream signaling cascades.[1] Key pathways affected by TRPV4 antagonists in vivo include:
-
CaMKII Signaling: In models of cardiac hypertrophy, the TRPV4 antagonist GSK2193874 has been shown to inhibit the phosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).
-
Inflammasome Activation: HC-067047 has been demonstrated to reduce the expression of the CaMKII-NLRP3 inflammasome in a mouse model of depression.
-
Calcineurin/NFATc3 Signaling: In macrophages, blockade of TRPV4 with GSK2193874 or HC-067047 has been shown to reduce the activation of the calcineurin/NFATc3 signaling pathway, leading to decreased production of pro-inflammatory cytokines.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation of the Inhibitor | The inhibitor has low aqueous solubility. The concentration of the co-solvent (e.g., DMSO) is too low. The solution was not freshly prepared. | Increase the percentage of the co-solvent in your vehicle, ensuring it is within tolerable limits for the animal model. Prepare fresh solutions for each experiment and sonicate if necessary to aid dissolution. Always visually inspect the solution for any precipitate before administration. |
| Lack of Expected Biological Effect | The dose of the inhibitor is too low. The administration route is not optimal for reaching the target tissue. The inhibitor has poor bioavailability. The inhibitor degraded. | Perform a dose-response study to determine the optimal effective dose for your specific model. Consider alternative administration routes that may provide better target engagement. Review the pharmacokinetic properties of the inhibitor and adjust the dosing regimen accordingly. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Unexpected or Contradictory Results | Off-target effects of the inhibitor. Compensatory mechanisms in the biological system. The role of TRPV4 in the specific pathological model is different than hypothesized. | As mentioned in the FAQs, use TRPV4 knockout animals to confirm on-target effects. Analyze key downstream signaling molecules to understand the mechanistic basis of the observed phenotype. Re-evaluate the literature for the specific role of TRPV4 in your model system. |
| Adverse Effects in Animals (e.g., weight loss, behavioral changes) | Vehicle toxicity. Off-target pharmacology of the inhibitor. The dose is too high. | Administer a vehicle-only control group to rule out vehicle-induced toxicity. Reduce the dose of the inhibitor or consider a more selective antagonist if available. Monitor the animals closely for any signs of distress and consult with your institution's animal care and use committee. |
Quantitative Data Summary
The following tables summarize in vivo delivery methods for two widely used TRPV4 inhibitors, HC-067047 and GSK2193874, based on published studies.
Table 1: In Vivo Delivery of HC-067047
| Animal Model | Condition | Dose | Route of Administration | Vehicle | Reference |
| Mouse | Diabetic Neuropathy | 1 and 10 mg/kg | Subcutaneous (s.c.) | Not specified | [2] |
| Mouse | Complex Regional Pain Syndrome | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | [3] |
| Mouse | Cystitis | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [1] |
| Rat | Cystitis | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [1] |
| Mouse | Myocardial Ischemia/Reperfusion | 10 mg/kg | Intraperitoneal (i.p.) | DMSO and 0.9% NaCl | [4] |
| Mouse | Retinal Ischemia | 10 mg/kg | Intraperitoneal (i.p.) | 3% DMSO in sterile saline | [5] |
Table 2: In Vivo Delivery of GSK2193874
| Animal Model | Condition | Dose | Route of Administration | Vehicle | Reference |
| Rat | Heart Failure | 30 mg/kg/day | Oral gavage | 6% Cavitron | [6] |
| Mouse | Cardiac Hypertrophy | 10 mg/kg/day | Intragastric administration | Not specified | [7] |
| Mouse | Thermoregulation | 300 µg/kg | Intraperitoneal (i.p.) | 1% DMSO | [8] |
| Dog | Pharmacokinetic study | Not specified | Intravenous (i.v.) and Oral (p.o.) | Not specified | [9] |
| Rat | Pharmacokinetic study | Up to 30 mg/kg | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of HC-067047 in Mice for Pain Studies
-
Preparation of Dosing Solution:
-
Based on a dose of 1 mg/kg, calculate the required amount of HC-067047 for the number of animals to be treated.
-
Dissolve HC-067047 in a minimal amount of 100% DMSO.
-
Dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
Vortex the solution until the inhibitor is completely dissolved. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Include a vehicle control group receiving the same volume of the DMSO/saline solution without the inhibitor.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with behavioral testing at the appropriate time points post-injection as determined by the experimental design.
-
Protocol 2: Oral Gavage Administration of GSK2193874 in Rats for Cardiovascular Studies
-
Preparation of Dosing Suspension:
-
Based on a dose of 30 mg/kg/day, weigh the required amount of GSK2193874.
-
Prepare a 6% Cavitron (cyclodextrin) solution in sterile water.
-
Suspend the powdered GSK2193874 in the Cavitron solution to the desired final concentration.
-
Ensure a homogenous suspension is formed, potentially with the aid of gentle vortexing.
-
-
Administration:
-
Weigh each rat to calculate the exact volume of the suspension to be administered.
-
Administer the suspension using a proper-sized oral gavage needle.
-
A vehicle control group receiving the 6% Cavitron solution should be included.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse effects.
-
Conduct cardiovascular assessments at the predetermined time points.
-
Visualizations
Caption: TRPV4 signaling pathway and points of inhibition.
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. elifesciences.org [elifesciences.org]
- 3. Anti-Inflammatory Role of TRPV4 in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]
- 8. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HC067047 as a potent TRPV4 inhibitor repairs endotoxemia colonic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Trpv4-IN-5 treatment duration for optimal effect
Technical Support Center: Optimizing Trpv4-IN-5 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of this compound for maximal therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: While specific data for this compound is not extensively available in public literature, it is designated as an inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) into the cell upon activation[1][2][3]. This influx of cations, particularly Ca²⁺, triggers a variety of downstream signaling pathways involved in processes such as inflammation, mechanosensation, and vascular function[4][5]. This compound is expected to block the channel pore or bind to an allosteric site to prevent channel opening, thereby inhibiting the downstream signaling cascades.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will be cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system. A typical starting point for a novel inhibitor would be to test a range of concentrations from nanomolar to micromolar (e.g., 1 nM to 10 µM). The IC50 value will be crucial for selecting a working concentration that effectively inhibits TRPV4 without causing off-target effects or cytotoxicity.
Q3: What are the key signaling pathways downstream of TRPV4 that I can monitor to assess the efficacy of this compound?
A3: The primary event following TRPV4 activation is an increase in intracellular calcium concentration ([Ca²⁺]i). Therefore, monitoring changes in [Ca²⁺]i is the most direct way to assess the inhibitory effect of this compound. Downstream of Ca²⁺ influx, several signaling pathways can be activated, including:
-
Phospholipase A2 (PLA2) and Arachidonic Acid (AA) metabolism: TRPV4 activation is linked to PLA2, leading to the production of epoxyeicosatrienoic acids (EETs) which can further modulate TRPV4 activity[1][6].
-
MAPK pathway (p38): TRPV4-mediated Ca²⁺ signals can activate the p38 MAP kinase pathway, which is involved in fibrotic gene expression[4].
-
Rho/Rho Kinase pathway: This pathway can be activated by TRPV4-induced Ca²⁺ signals and is involved in matrix degradation[4].
-
YAP/TAZ pathway: In response to mechanical cues, TRPV4-evoked Ca²⁺ influx can activate the YAP/TAZ transcriptional coactivators to promote myofibroblast differentiation[4].
-
NF-κB pathway: In some contexts, TRPV4 activation can lead to the activation of the NF-κB pathway, promoting the production of inflammatory cytokines like TNF-α[7].
The choice of which pathway to monitor will depend on the biological context of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incorrect concentration: The concentration may be too low to effectively inhibit TRPV4. 2. Short treatment duration: The incubation time may be insufficient for the inhibitor to reach its target and exert its effect. 3. Low TRPV4 expression: The cell line or tissue being used may have low or no expression of TRPV4. 4. Inhibitor instability: this compound may be unstable in the experimental medium or degrade over time. | 1. Perform a dose-response curve to determine the optimal concentration (IC50). 2. Conduct a time-course experiment, varying the incubation time from minutes to several hours (e.g., 30 min, 1h, 4h, 12h, 24h). 3. Verify TRPV4 expression using qPCR or Western blot. 4. Consult the manufacturer's datasheet for stability information. Prepare fresh solutions for each experiment. |
| High cell toxicity or off-target effects | 1. Concentration too high: The concentration of this compound may be in a toxic range for the cells. 2. Prolonged treatment duration: Long exposure to the inhibitor, even at a moderate concentration, could be detrimental to cell health. | 1. Lower the concentration of this compound. Use the lowest effective concentration based on your dose-response data. 2. Reduce the treatment duration. Determine the minimum time required to observe the desired inhibitory effect. 3. Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays. |
| Variability in experimental results | 1. Inconsistent treatment timing: Variations in the pre-incubation time with this compound before agonist stimulation can lead to inconsistent results. 2. Cell passage number: The expression and function of ion channels can change with cell passage number. | 1. Standardize the pre-incubation time with this compound across all experiments. 2. Use cells within a consistent and narrow range of passage numbers for all experiments. |
Quantitative Data Summary
The optimal treatment duration for a TRPV4 inhibitor is highly dependent on the specific compound, its concentration, the cell type, and the assay being performed. The following tables provide examples of treatment durations and their effects from studies using other known TRPV4 inhibitors. These should be used as a guide to design experiments for this compound.
Table 1: Effect of TRPV4 Inhibitor (HC-067047) Treatment Duration on Cell Migration
| Cell Line | Inhibitor Concentration | Treatment Duration | Effect on Cell Migration | Reference |
| MHCC-97H | 10 µM | 24 h | Significant reduction in wound healing rate | [8] |
| HCC-LM3 | 10 µM | 48 h | Significant reduction in wound healing rate | [8] |
| BTEC | 10 µM | 10 min (pre-incubation) | Abolished AA-induced cell migration | [9] |
Table 2: Effect of TRPV4 Inhibitor Treatment on Inflammatory Responses
| Model | Inhibitor | Dosing Regimen | Effect | Reference |
| Mice with chlorine-induced lung injury | GSK-2220691 | 30 mg/kg at 30 min and 15 mg/kg at 8h post-injury | Reduced pulmonary inflammation and improved lung function | [10] |
| Mice with resistive breathing-induced lung injury | HC-067047 | 10 mg/kg at 30 min prior and 12h after banding (preventive) | Ameliorated decrease in static compliance | [11] |
| Mice with resistive breathing-induced lung injury | HC-067047 | 10 mg/kg at 12h after banding (therapeutic) | Partially protective against upregulation of IL-6 | [11] |
Experimental Protocols
Calcium Imaging Assay to Determine Optimal Pre-incubation Time
This protocol is designed to determine the minimum time required for this compound to inhibit TRPV4 channel activity effectively.
Methodology:
-
Cell Preparation: Seed cells expressing TRPV4 on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging. Perfuse with a physiological buffer and record the baseline fluorescence ratio (F340/F380) for several minutes.
-
Inhibitor Pre-incubation: Perfuse the cells with the desired concentration of this compound. Vary the pre-incubation time across different experimental groups (e.g., 5 min, 15 min, 30 min, 60 min).
-
Agonist Stimulation: After the designated pre-incubation period, while still in the presence of this compound, stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A or 4α-PDD).
-
Data Acquisition and Analysis: Record the fluorescence ratio for several minutes following agonist stimulation. The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. Compare the agonist-induced calcium response in inhibitor-treated cells to that in vehicle-treated control cells. The optimal pre-incubation time is the shortest duration that produces the maximal inhibitory effect.
Wound Healing (Scratch) Assay for Assessing Long-Term Effects
This assay is suitable for evaluating the effect of longer treatment durations of this compound on cell migration, a process in which TRPV4 is often implicated.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Time-Lapse Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is a measure of cell migration. Compare the closure rate between this compound-treated and control wells.
Western Blot for Downstream Signaling Pathway Analysis
This protocol can be used to assess the effect of different this compound treatment durations on the activation of downstream signaling proteins.
Methodology:
-
Cell Treatment: Plate cells and treat them with this compound for various durations (e.g., 30 min, 1h, 4h, 12h, 24h). Include a vehicle control and an agonist-only control. For acute signaling events, a short pre-incubation with the inhibitor is followed by a brief agonist stimulation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated (activated) form of a downstream target (e.g., phospho-p38, phospho-YAP) or for total protein levels of a target whose expression might change (e.g., α-SMA).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: TRPV4 channel signaling pathway and point of inhibition.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. TRPV4 - Wikipedia [en.wikipedia.org]
- 6. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of TRPV4 remodels single cell polarity and suppresses the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV4 mediates tumor-derived endothelial cell migration via arachidonic acid-activated actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV4 Inhibition Exerts Protective Effects Against Resistive Breathing Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Trpv4-IN-5 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpv4-IN-5, a potent TRPV4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel that is permeable to calcium and is involved in a wide range of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[2] this compound exerts its effects by blocking the influx of cations through the TRPV4 channel, thereby inhibiting downstream signaling pathways.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, it is crucial to minimize the final concentration of DMSO in the experimental medium to avoid solvent-related artifacts. Vehicle control experiments with the same final DMSO concentration should always be performed.[3]
Q3: What is a typical working concentration for this compound in cell-based assays?
The effective working concentration of this compound can vary depending on the cell type and experimental conditions. However, a starting point for in vitro experiments is often in the range of its IC50 value, which is 0.46 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound affect cell viability?
Prolonged activation of TRPV4 can lead to cell damage due to excessive calcium influx and oxidative stress.[4] As an inhibitor, this compound is generally expected to be protective against TRPV4-mediated cell death. However, at high concentrations, off-target effects or compound-specific toxicity could potentially impact cell viability. It is advisable to perform a cell viability assay (e.g., MTT or Calcein-AM/propidium iodide staining) to assess any potential cytotoxic effects of this compound at the concentrations used in your experiments.[4]
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
High variability between experiments is a common challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variability in cell health and density can significantly impact TRPV4 expression and function. |
| Temperature Fluctuations | TRPV4 is sensitive to temperature.[5] Ensure that all experimental steps, including incubation and measurements, are performed at a consistent and controlled temperature. |
| Variability in Agonist Application | If using a TRPV4 agonist to induce channel activity, ensure consistent timing and concentration of the agonist application. The potency of agonists can also vary between batches. |
| Incomplete Washout | If studying the reversibility of inhibition, ensure a thorough washout of this compound and any agonists. Insufficient washing can lead to lingering effects and variability. |
Issue 2: No or Lower-Than-Expected Inhibition
If this compound does not produce the expected inhibitory effect, consider the following possibilities.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound solution may have degraded. Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low TRPV4 Expression | The cell line used may have low or variable expression of TRPV4. Confirm TRPV4 expression using techniques like qPCR or Western blotting. |
| Suboptimal Agonist Concentration | If using an agonist to activate TRPV4, the concentration may be too high, making it difficult to observe inhibition. Perform an agonist dose-response curve to determine an EC50 or EC80 concentration for your inhibition assays. |
| Incorrect Experimental Conditions | Ensure that the pH and ionic composition of your experimental buffers are optimal for TRPV4 activity and the action of the inhibitor. |
| Presence of Endogenous Activators | Cells may produce endogenous activators of TRPV4, masking the inhibitory effect of this compound. Consider the cellular context and potential for endogenous ligand production. |
Issue 3: Inconsistent Calcium Imaging Results
Calcium imaging experiments can be sensitive to various factors.
| Potential Cause | Troubleshooting Step |
| Uneven Dye Loading | Ensure even loading of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[6][7] Inconsistent dye loading can lead to variability in baseline fluorescence and signal changes. |
| Phototoxicity or Dye Bleaching | Minimize exposure to excitation light to prevent phototoxicity and photobleaching of the fluorescent dye. Use the lowest possible excitation intensity and exposure time. |
| Cell Health | Ensure cells are healthy and well-adhered to the coverslip or plate. Unhealthy cells can exhibit altered calcium homeostasis. |
| Background Fluorescence | High background fluorescence can obscure the signal. Ensure thorough washing to remove excess dye. Use appropriate background subtraction methods during data analysis. |
| Variability in Agonist/Inhibitor Application | Use a perfusion system for rapid and consistent application of agonists and inhibitors to all cells in the field of view. |
Data Presentation
Table 1: Comparative IC50 Values of Selected TRPV4 Inhibitors
This table provides a comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used TRPV4 antagonists. This data can be useful for selecting the appropriate inhibitor and concentration range for your experiments.
| Inhibitor | IC50 (μM) | Cell Line | Assay Type | Reference |
| This compound | 0.46 | - | - | [1] |
| GSK2193874 | Human: 0.003, Rat: 0.011 | HEK293 | FLIPR | [8] |
| RN-1734 | Human: 2.3, Rat: 3.2, Mouse: 5.9 | HEK293 | FLIPR | [9] |
| HC-067047 | Human: 0.017, Rat: 0.048, Mouse: 0.133 | HEK293 | FLIPR | [9] |
Experimental Protocols
Calcium Imaging Protocol to Assess this compound Efficacy
This protocol outlines a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) to evaluate the inhibitory effect of this compound on TRPV4 channel activity.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)
-
Culture medium
-
Physiological buffer (e.g., Tyrode's solution)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
DMSO (for dissolving compounds)
-
Black-walled, clear-bottom 96-well or 384-well plates, or glass-bottom dishes
Procedure:
-
Cell Plating: Seed cells onto the appropriate plates or dishes and grow to a suitable confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in physiological buffer.
-
Remove the culture medium from the cells and wash once with physiological buffer.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with physiological buffer to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence readings for a few minutes before adding any compounds.
-
Inhibitor Application: Add this compound at the desired concentrations and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a TRPV4 agonist (e.g., GSK1016790A at its EC50 or EC80 concentration) to activate the TRPV4 channels.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the data as ΔF/F0.
-
Compare the agonist-induced calcium influx in the presence and absence of this compound to determine the inhibitory effect.
-
Whole-Cell Patch-Clamp Protocol for Characterizing this compound
This protocol provides a general framework for using the whole-cell patch-clamp technique to directly measure TRPV4 channel currents and their inhibition by this compound.
Materials:
-
Cells expressing TRPV4
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 5 MgCl2, 10 HEPES, 5 EGTA; pH 7.2)
-
This compound
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a voltage ramp or step protocol to elicit TRPV4 currents.
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing a TRPV4 agonist to activate the channel and record the resulting current.
-
After a stable activated current is achieved, co-apply this compound at various concentrations with the agonist.
-
Record the current at each concentration until a steady-state inhibition is observed.
-
-
Washout: Perfuse the cell with the agonist-containing solution alone to assess the reversibility of inhibition.
-
Data Analysis:
-
Measure the peak inward and outward currents at specific voltages in the presence of the agonist alone and with different concentrations of this compound.
-
Calculate the percentage of inhibition at each concentration and generate a dose-response curve to determine the IC50.
-
Visualizations
TRPV4 Signaling Pathway
Caption: Simplified signaling pathway of the TRPV4 channel.
Experimental Workflow for this compound Screening
Caption: General experimental workflow for screening this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. This compound | TRPV4抑制剂 | MCE [medchemexpress.cn]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gap junctions amplify TRPV4 activation-initiated cell injury via modification of intracellular Ca2+ and Ca2+-dependent regulation of TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient receptor potential vanilloid 4 (TRPV4)-dependent calcium influx and ATP release in mouse oesophageal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of TRPV4 Antagonists: Trpv4-IN-5 vs. HC-067047
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent TRPV4 channel antagonists, Trpv4-IN-5 and HC-067047. The information is compiled from publicly available research data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to TRPV4 and its Antagonists
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Dysregulation of TRPV4 activity has been implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention.[3] TRPV4 antagonists are molecules that inhibit the activity of this channel and are being investigated for their potential in treating pain, inflammation, and other disorders.[3] This guide focuses on two such antagonists: this compound and HC-067047.
Mechanism of Action
Both this compound and HC-067047 function as antagonists of the TRPV4 channel. They exert their effects by binding to the channel and preventing its activation by various stimuli, thereby blocking the influx of cations, primarily Ca2+, into the cell. This inhibition of TRPV4-mediated signaling forms the basis of their therapeutic potential.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and HC-067047, providing a direct comparison of their potency.
| Compound | Target | Assay Type | Species | IC50 Value | Reference |
| This compound | TRPV4 | Not Specified | Not Specified | 0.46 µM | [4] |
| HC-067047 | TRPV4 | Current Inhibition | Human | 48 nM | [5] |
| Current Inhibition | Rat | 133 nM | [5] | ||
| Current Inhibition | Mouse | 17 nM | [5] |
In Vivo and In Vitro Efficacy
This compound
-
In Vivo: this compound has been shown to significantly alleviate the symptoms of acute lung injury induced by lipopolysaccharide in mice.[4]
HC-067047
-
In Vivo: HC-067047 has demonstrated efficacy in a murine model of chemotherapy-induced neuropathic pain, where it partially reduced mechanical allodynia. It has also been shown to reduce the responsiveness of thin fibre muscle afferents to mechanical stimulation in rats.[6]
-
In Vitro: HC-067047 has been shown to significantly suppress mechanically activated currents in small dorsal root ganglion neurons.[6]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of TRPV4 antagonists.
Calcium Imaging Assay
This assay is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing TRPV4 (e.g., HEK293, A549) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.
-
Compound Application: Add the TRPV4 antagonist (e.g., this compound or HC-067047) at various concentrations and incubate for a specified period.
-
Agonist Stimulation: Add a known TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate) to activate the channel.
-
Fluorescence Measurement: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by the antagonist and determine the IC50 value.
Electrophysiology (Patch-Clamp) Assay
This technique allows for the direct measurement of ion channel currents.
-
Cell Preparation: Prepare cells expressing TRPV4 for whole-cell patch-clamp recording.
-
Recording Setup: Establish a whole-cell recording configuration.
-
Baseline Current: Record the baseline current in the absence of any compounds.
-
Agonist Application: Apply a TRPV4 agonist to elicit channel currents.
-
Antagonist Application: Perfuse the cells with varying concentrations of the TRPV4 antagonist and record the inhibition of the agonist-induced current.
-
Data Analysis: Analyze the current traces to determine the extent of inhibition and calculate the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: TRPV4 Signaling Pathway and Points of Antagonist Intervention.
Caption: General Experimental Workflow for Evaluating TRPV4 Antagonists.
Conclusion
Both this compound and HC-067047 are valuable tools for studying the role of the TRPV4 channel in health and disease. Based on the available data, HC-067047 exhibits significantly higher potency in inhibiting human, rat, and mouse TRPV4 channels compared to the reported IC50 for this compound. However, the selection of an antagonist should also consider the specific experimental context, including the model system and the desired therapeutic application. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative efficacy and potential of these two compounds.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRPV4 Inhibitor Selectivity: GSK2193874 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of prominent TRPV4 channel inhibitors. Due to the lack of publicly available information on a compound referred to as "Trpv4-IN-5," this guide will focus on a comparative analysis of the well-characterized inhibitor GSK2193874 against other known TRPV4 antagonists, namely HC-067047 and RN-1734. The information herein is compiled from publicly available experimental data to aid researchers in selecting the most appropriate tool compound for their investigations into TRPV4-mediated signaling pathways and its role in various physiological and pathological processes.
Selectivity Profiles of TRPV4 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK2193874, HC-067047, and RN-1734 against TRPV4 channels from different species, as well as a panel of other TRP channels. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Target Channel | GSK2193874 (IC50) | HC-067047 (IC50) | RN-1734 (IC50) |
| TRPV4 | |||
| Human (hTRPV4) | 40 nM | 48 nM[1][2][3][4][5] | 2.3 µM[6] |
| Rat (rTRPV4) | 2 nM | 133 nM[1][2][3][4][5] | 3.2 µM[6] |
| Mouse (mTRPV4) | Not Reported | 17 nM[1][2][3][4] | 5.9 µM[6] |
| Other TRP Channels | |||
| TRPV1 | >25 µM | >10 µM (approx. 100-fold higher than TRPV4)[7] | >100 µM |
| TRPV2 | Not Reported | >10 µM (approx. 100-fold higher than TRPV4)[7] | Not Reported |
| TRPV3 | Not Reported | >10 µM (approx. 100-fold higher than TRPV4)[7] | >30 µM |
| TRPA1 | >25 µM | Not Reported | Not Reported |
| TRPC3 | >25 µM | Not Reported | Not Reported |
| TRPC6 | >25 µM | Not Reported | Not Reported |
| TRPM8 | >25 µM | ~10-fold higher than TRPV4[7] | >30 µM |
| Other Channels | |||
| hERG | Not Reported | ~10-fold higher than TRPV4[7] | Not Reported |
Experimental Methodologies
The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging assays .
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring ion channel activity. It provides precise control over the cell's membrane potential while recording the ionic currents flowing through the channels in response to agonist activation and antagonist inhibition.
Typical Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression. These cells are transiently or stably transfected to express the specific TRPV4 ortholog (human, rat, or mouse).
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2.
-
Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.
-
-
Recording: The micropipette is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration. The cell is held at a specific holding potential, and currents are evoked by a TRPV4 agonist (e.g., GSK1016790A or 4α-PDD). The inhibitory effect of the antagonist is determined by its ability to reduce the agonist-evoked current.
Workflow for Patch-Clamp Electrophysiology.
Intracellular Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition, providing a functional readout of TRPV4 activity.
Typical Protocol Outline:
-
Cell Preparation: HEK293 cells expressing the TRPV4 channel are plated in multi-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell and bind to intracellular calcium.
-
Assay Procedure:
-
A baseline fluorescence measurement is taken.
-
The TRPV4 agonist is added to stimulate calcium influx through the channel, leading to an increase in fluorescence.
-
The test compound (antagonist) is added, and the reduction in the agonist-induced fluorescence signal is measured.
-
-
Data Analysis: The change in fluorescence intensity is used to determine the inhibitory activity of the compound and to calculate its IC50 value.
TRPV4 Signaling Pathway
Understanding the signaling pathways in which TRPV4 is involved is crucial for interpreting the effects of its inhibitors. TRPV4 is a polymodal channel activated by a variety of stimuli, leading to an influx of Ca2+ which triggers downstream cellular responses.
Simplified TRPV4 Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 4. bio-techne.com [bio-techne.com]
- 5. HC-067047 ≥98% (HPLC), TRPV4 antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of Trpv4-IN-5 and other TRPV4 antagonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key TRPV4 antagonists, supported by experimental data. This document focuses on a comparative analysis of GSK2193874, HC-067047, and RN-1734, three widely studied antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
The TRPV4 channel, a non-selective cation channel, is a critical player in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2][3] Its involvement in various pathological conditions such as pain, inflammation, edema, and bladder dysfunction has made it a prime target for therapeutic intervention.[3][4][5] This guide provides a comparative overview of three prominent TRPV4 antagonists to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Performance Data of TRPV4 Antagonists
The following table summarizes the in vitro potency of GSK2193874, HC-067047, and RN-1734 against human, rat, and mouse TRPV4 channels. Potency is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Antagonist | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 | Selectivity | Oral Activity |
| GSK2193874 | 40 nM[6][7] | 2 nM[6][7][8] | Not widely reported | Selective over a panel of ~200 human receptors, channels and enzymes, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 μM)[6][7][9] | Yes[7][9][10] |
| HC-067047 | 48 nM[11][12] | 133 nM[11][12] | 17 nM[11][12] | Selective over TRPV1, TRPV2, TRPV3, and TRPM8 channels[12] | Not explicitly stated |
| RN-1734 | 2.3 µM[13][14][15] | 3.2 µM[13][14][15] | 5.9 µM[13][14][15] | Selective over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM for TRPV3 and TRPM8, >100 µM for TRPV1)[15] | Not explicitly stated |
Experimental Methodologies
The potency of TRPV4 antagonists is commonly determined using in vitro calcium influx assays. Below is a detailed protocol representative of such an experiment.
Calcium Influx Assay Protocol
Objective: To measure the inhibitory effect of antagonists on TRPV4 channel activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TRPV4.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD)).
-
TRPV4 antagonists (GSK2193874, HC-067047, RN-1734).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Plate the TRPV4-expressing HEK293 cells in 96-well microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the TRPV4 antagonists in HBSS.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using a fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm).
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the TRPV4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor concentration (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Pathways and Processes
To better understand the context of TRPV4 antagonism, the following diagrams illustrate the TRPV4 signaling pathway and a typical experimental workflow.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. RN 1734 | TRPV Channels | Tocris Bioscience [tocris.com]
Validating Trpv4-IN-5 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a framework for evaluating the selectivity of Trpv4-IN--5, a known inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, against other members of the TRP channel family.
Quantitative Comparison of TRPV4 Inhibitor Specificity
A critical step in validating a new inhibitor is to determine its potency against the intended target and a panel of related off-target channels. This is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The following table provides a hypothetical selectivity profile for Trpv4-IN-5, alongside the published data for established TRPV4 antagonists: GSK2193874, HC-067047, and RN-1734.
| Target TRP Channel | This compound (Hypothetical IC50 in µM) | GSK2193874 (IC50 in µM) | HC-067047 (IC50 in µM) | RN-1734 (IC50 in µM) |
| TRPV4 (human) | 0.46 | 0.04 [1] | 0.048 [2] | 2.3 [3][4] |
| TRPV1 | > 50 | > 25[1][5] | > 5 | > 100[3] |
| TRPV2 | > 50 | - | > 5 | - |
| TRPV3 | > 50 | - | > 5 | > 30[3] |
| TRPA1 | > 50 | > 25[5] | - | - |
| TRPM8 | > 50 | > 25[1][5] | > 0.5 | > 30[3] |
| TRPC3 | > 50 | > 25[5] | - | - |
| TRPC6 | > 50 | > 25[5] | - | - |
Note: The IC50 values for this compound against TRP channels other than TRPV4 are hypothetical and presented for illustrative purposes. Dashes (-) indicate that data was not found in the reviewed sources.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental protocols. The two primary methods employed for characterizing TRP channel inhibitors are automated patch-clamp electrophysiology and intracellular calcium imaging.
Automated Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to specific stimuli.
Objective: To determine the IC50 of an inhibitor by measuring the concentration-dependent block of agonist-induced currents in cells expressing the target TRP channel.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the human TRP channel of interest (e.g., TRPV4, TRPV1, etc.).
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Automated Patch-Clamp Recording: The cell suspension is loaded onto a planar patch-clamp system. Whole-cell recordings are established.
-
Agonist Application: A specific agonist for the respective TRP channel is applied to elicit a baseline current. For example, GSK1016790A is a potent and selective agonist for TRPV4.
-
Inhibitor Application: The inhibitor (e.g., this compound) is then applied at increasing concentrations, and the resulting inhibition of the agonist-induced current is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.
Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRP channel activity, as many TRP channels are permeable to calcium.
Objective: To determine the IC50 of an inhibitor by measuring its ability to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing the target TRP channel are plated in 96- or 384-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a high-content imaging system.
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of the inhibitor for a defined period.
-
Agonist Application and Signal Detection: A specific agonist is added to the wells, and the change in fluorescence, corresponding to the influx of calcium, is measured over time.
-
Data Analysis: The peak fluorescence response in the presence of the inhibitor is compared to the response with the agonist alone. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in validating inhibitor specificity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for determining inhibitor specificity using a calcium imaging assay.
Caption: Simplified TRPV4 signaling pathway and the inhibitory action of this compound.
References
Comparative Analysis of TRPV4 Inhibitors: A Cross-Validation Guide
A comprehensive evaluation of Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitors is crucial for researchers in cellular biology and drug discovery. This guide provides a comparative analysis of TRPV4 inhibitors, with a focus on their effects across different cell types. It is important to note that a search for "Trpv4-IN-5" did not yield any specific information or published data. Therefore, this guide will focus on well-characterized, selective TRPV4 antagonists, namely HC-067047 and RN-1734, as alternatives.
The TRPV4 channel is a non-selective cation channel that plays a significant role in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its widespread expression in various tissues makes it a compelling target for therapeutic intervention in a range of pathologies.[3][4][5]
Mechanism of Action of TRPV4 and its Inhibition
TRPV4 channels are activated by a diverse array of stimuli, including hypotonicity, mechanical stress, moderate heat, and endogenous ligands such as arachidonic acid metabolites.[5][6][7] Upon activation, TRPV4 allows the influx of cations, primarily Ca2+, leading to an increase in intracellular calcium concentration ([Ca2+]i).[8] This calcium signal triggers various downstream cellular responses.
TRPV4 antagonists are molecules designed to block the activity of these channels, thereby preventing the influx of calcium and subsequent cellular events.[9] These inhibitors can be classified as either non-selective or selective, with selective inhibitors being more desirable for targeted research and therapeutic applications.[2]
Comparative Efficacy of TRPV4 Inhibitors
The following table summarizes the inhibitory activity of two selective TRPV4 antagonists, HC-067047 and RN-1734, based on available data.
| Inhibitor | Target | IC50 | Cell Type(s) | Notes |
| HC-067047 | Human, Rat, Mouse TRPV4 | 17 nM (human), 133 nM (rat) | Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Minimal off-target effects at concentrations up to 0.5 μM.[10] |
| RN-1734 | TRPV4 | 5.9 μM | Not specified in provided results | Shows some TRPV4-independent effects at higher concentrations.[10] |
Cross-Validation of Inhibitor Effects in Different Cell Types
The functional consequences of TRPV4 inhibition are highly dependent on the specific cell type and the physiological context.
Endothelial Cells
In endothelial cells, TRPV4 is involved in regulating vascular tone and permeability. Activation of TRPV4 can lead to vasodilation through nitric oxide (NO) signaling.[11] Inhibition of TRPV4 in this context would be expected to prevent this vasodilation. Studies have shown that TRPV4 knockout mice exhibit reduced swelling and arachidonic acid-induced calcium entry in aortic endothelial cells.[6]
Smooth Muscle Cells
In pulmonary arterial smooth muscle cells (PASMCs), TRPV4 contributes to vasoconstriction in response to stimuli like serotonin (B10506).[10] The antagonist HC-067047 has been shown to reduce the calcium response to serotonin in these cells, indicating its effectiveness in this cell type.[10]
Macrophages
TRPV4 is expressed in macrophages and is implicated in inflammatory responses.[12][13] Activation of TRPV4 in macrophages can lead to the production of reactive oxygen species (ROS) and nitric oxide (NO).[12][13] Inhibition of TRPV4 in these cells could therefore have anti-inflammatory effects.
Retinal Cells
TRPV4 is expressed in various retinal cells, including photoreceptors and rod bipolar cells, where it is constitutively active and modulates visual signals.[14] Genetic suppression of TRPV4 has been shown to enhance the amplitude of electroretinography (ERG) a- and b-waves.[14] Pharmacological inhibition would be expected to produce similar effects.
Experimental Protocols
Calcium Imaging
A standard method to assess the activity of TRPV4 and the efficacy of its inhibitors is through calcium imaging.
-
Cell Preparation: Culture the cells of interest (e.g., HEK293 cells expressing TRPV4, primary endothelial cells) on glass coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Acquire baseline fluorescence images before the application of any stimuli.
-
Stimulation: Apply a known TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate (4α-PDD)) to activate the channels.
-
Inhibitor Application: To test the effect of an inhibitor, pre-incubate the cells with the antagonist (e.g., HC-067047) before adding the agonist.
-
Image Acquisition: Continuously record fluorescence images to measure changes in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the cellular response and the degree of inhibition.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel currents.
-
Cell Preparation: Prepare cells expressing TRPV4 for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell or single-channel recording configuration.
-
Stimulation and Inhibition: Apply TRPV4 agonists and antagonists to the bath solution or through the patch pipette.
-
Data Acquisition: Record the resulting ionic currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and channel open probability to characterize the effects of the inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV4 signaling pathway and a typical experimental workflow for inhibitor testing.
Figure 1: Simplified TRPV4 signaling pathway showing stimuli, the channel, inhibitors, and downstream effects.
Figure 2: General experimental workflow for comparing the effects of TRPV4 inhibitors.
References
- 1. TRPV4 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. TRPV4: cell type-specific activation, regulation and function across the vertebrate eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 10. TRPV4 channel contributes to serotonin-induced pulmonary vasoconstriction and the enhanced vascular reactivity in chronic hypoxic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Diverse Roles of TRPV4 in Macrophages: A Need for Unbiased Profiling [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | TRPV4 affects visual signals in photoreceptors and rod bipolar cells [frontiersin.org]
Trpv4-IN-5 in Trpv4 Knockout Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected efficacy of Trpv4-IN-5 in Trpv4 knockout (KO) models. As of the latest literature review, no studies have been published that directly investigate the effects of this compound in a Trpv4 knockout animal model. However, based on its mechanism of action as a selective TRPV4 inhibitor and data from studies using other TRPV4 antagonists in knockout models, we can project its expected pharmacological profile. This guide will objectively compare the anticipated outcomes of this compound with established experimental data from other TRPV4 inhibitors in Trpv4 deficient models, providing a framework for future research.
The Role of Trpv4 Knockout Models in Validating Inhibitor Specificity
Trpv4 knockout models are indispensable tools for confirming the on-target effects of pharmacological inhibitors. By administering a TRPV4 inhibitor to a Trpv4 deficient animal, researchers can discern whether the observed physiological or pathological effects are genuinely mediated by the TRPV4 channel. An absence of a pharmacological effect in the knockout model, which is present in the wild-type counterpart, provides strong evidence for the inhibitor's specificity.
Expected Efficacy of this compound in Trpv4 Knockout Models
Given that this compound is a selective antagonist of the TRPV4 channel, it is anticipated that its administration to Trpv4 knockout mice would result in a lack of a discernible pharmacological effect in assays where the phenotype is directly and solely mediated by TRPV4 function. For instance, in physiological processes where Trpv4 knockout mice show a distinct phenotype compared to wild-type mice, this compound would not be expected to produce any further change in the knockout animals.
Comparison with Other TRPV4 Inhibitors in Trpv4 Knockout Models
While direct data for this compound is unavailable, several other TRPV4 inhibitors have been evaluated in Trpv4 knockout mice. These studies provide a valuable reference for the expected outcomes with this compound.
| Inhibitor | Model/Assay | Key Findings in Wild-Type (WT) Mice | Key Findings in Trpv4 Knockout (KO) Mice | Reference |
| HC-067047 | Ischemia-Reperfusion Injury | Infarct-limiting and anti-apoptotic effects. | No further reduction in infarct size compared to untreated KO mice, confirming the effect is TRPV4-dependent. | [1] |
| GSK2193874 | Hyperphysiological Stretching in Annulus Fibrosus Cells (in vitro CRISPR-Cas9 KO) | Reduced stretch-induced gene expression of pro-inflammatory mediators. | Knockout of TRPV4 prevented the stretch-induced upregulation of IL-8 mRNA, supporting the pharmacological inhibition data. | [2] |
| Ruthenium Red (non-selective) | Acetylcholine-induced vasodilation | Reversed the increase in endothelial [Ca2+]i induced by a TRPV4 agonist. | No effect of the TRPV4 agonist, and therefore no effect of Ruthenium Red on agonist-induced responses. | [3] |
Signaling Pathways Involving TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal cation channel that plays a crucial role in various physiological processes. Its activation by diverse stimuli leads to an influx of Ca2+, initiating a cascade of downstream signaling events. Understanding these pathways is critical for interpreting the effects of TRPV4 inhibitors.
Caption: TRPV4 Signaling Cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of using TRPV4 inhibitors in knockout mouse models. These protocols can serve as a template for designing experiments with this compound.
Acetylcholine-Induced Vasodilation in Mesenteric Arteries
-
Objective: To assess the role of TRPV4 in endothelium-dependent vasodilation.
-
Animal Model: Wild-type and Trpv4 knockout mice.
-
Procedure:
-
Isolate and cannulate small mesenteric arteries.
-
Pre-contract the arteries with U46619 or high K+ solution.
-
Administer acetylcholine (B1216132) in a cumulative concentration-response manner to induce vasodilation.
-
In a separate set of experiments, pre-incubate the arteries with a TRPV4 inhibitor (e.g., this compound) before acetylcholine administration in wild-type mice.
-
Measure changes in arterial diameter using video microscopy.
-
-
Expected Outcome with this compound: this compound is expected to inhibit acetylcholine-induced vasodilation in wild-type mice but have no effect in Trpv4 knockout mice, which already exhibit impaired vasodilation.[3]
In Vivo Model of Ischemia-Reperfusion Injury
-
Objective: To evaluate the protective effects of TRPV4 inhibition against ischemic damage.
-
Animal Model: Wild-type and Trpv4 knockout mice.
-
Procedure:
-
Surgically induce myocardial ischemia by ligating a coronary artery for a defined period (e.g., 30 minutes).
-
Remove the ligature to allow reperfusion (e.g., for 24 hours).
-
Administer the TRPV4 inhibitor (e.g., this compound) or vehicle at the onset of reperfusion.
-
At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area.
-
Quantify the infarct size as a percentage of the area at risk.
-
-
Expected Outcome with this compound: this compound is expected to reduce the infarct size in wild-type mice. In Trpv4 knockout mice, which already show a smaller infarct size compared to wild-type, this compound is not expected to provide additional protection.[1]
Proposed Experimental Workflow for this compound Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound efficacy and specificity using Trpv4 knockout models.
Caption: Workflow for this compound Evaluation.
Conclusion
While direct experimental evidence for the efficacy of this compound in Trpv4 knockout models is currently lacking in the published literature, a strong inference can be made based on its known mechanism and data from analogous compounds. It is anticipated that this compound will demonstrate efficacy in wild-type models for TRPV4-mediated pathologies and that this effect will be absent in Trpv4 knockout models, thereby confirming its specificity. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to design and interpret future studies aimed at validating this compound as a specific and potent TRPV4 inhibitor. Such studies are crucial for advancing our understanding of TRPV4 biology and for the development of novel therapeutics targeting this channel.
References
Benchmarking Novel TRPV4 Modulators: A Comparative Guide on Trpv4-IN-5 and GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel transient receptor potential vanilloid 4 (TRPV4) modulator, Trpv4-IN-5, against the well-characterized and potent TRPV4 agonist, GSK1016790A. Due to the limited publicly available experimental data on this compound, this document focuses on establishing a benchmark using GSK1016790A and outlines the necessary experimental protocols to facilitate a direct comparison.
Introduction to TRPV4 and its Modulation
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to calcium and is involved in a wide array of physiological processes.[1][2][3] It acts as a polymodal sensor, responding to various stimuli including heat, mechanical stress, osmolarity, and endogenous ligands.[2][4] The activation of TRPV4 leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events.[5][6] This positions TRPV4 as a significant therapeutic target for a range of conditions such as pain, inflammation, edema, and respiratory disorders.[3][7]
GSK1016790A is a potent and selective agonist of the TRPV4 channel, widely used as a pharmacological tool to investigate the physiological functions of TRPV4 both in vitro and in vivo.[8][9][10][11] It has been demonstrated to be significantly more potent than other activators like the phorbol (B1677699) ester 4α-PDD.[12][13] Understanding the pharmacological profile of established agonists like GSK1016790A is crucial for evaluating the potential of new modulators such as this compound.
Comparative Analysis: GSK1016790A as the Benchmark
The following table summarizes the key pharmacological parameters for GSK1016790A, which can serve as a benchmark for evaluating this compound.
| Parameter | GSK1016790A | This compound | Reference |
| Target | TRPV4 Channel Agonist | TRPV4 Modulator | [8] |
| Potency (EC50) | 2.1 nM (human TRPV4) | Data not available | [8] |
| 18 nM (mouse TRPV4) | Data not available | [8] | |
| 3.3 nM (in HeLa-TRPV4 cells) | Data not available | [14][15] | |
| Selectivity | Selective for TRPV4 | Data not available | [12] |
| Mechanism of Action | Induces conformational changes in the TRPV4 channel, leading to calcium ion entry. | Data not available | [5] |
Experimental Protocols for Comparative Benchmarking
To objectively compare this compound with GSK1016790A, a series of in vitro assays are recommended. The following protocols outline standard methodologies for characterizing TRPV4 modulators.
In Vitro Calcium Influx Assay
This assay is fundamental for determining the potency (EC50) of a TRPV4 agonist. It measures the increase in intracellular calcium concentration upon channel activation.
Objective: To determine and compare the dose-response curves and EC50 values of this compound and GSK1016790A.
Materials:
-
HEK293 cells stably or transiently expressing human TRPV4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[3][16]
-
Hank's Buffered Salt Solution (HBSS).[16]
-
Test compounds: this compound and GSK1016790A at various concentrations.
-
96-well plates.
-
Fluorescence microplate reader (e.g., FlexStation 3) or a flow cytometer.[16][17]
Procedure:
-
Cell Preparation: Seed the TRPV4-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.[16]
-
Dye Loading: Wash the cells with HBSS and then incubate them with a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) at 37°C for 1 hour in the dark.[16]
-
Compound Addition: Wash the cells to remove the excess dye and add HBSS.[16] Use the fluorescence plate reader to measure the baseline fluorescence before automatically adding serial dilutions of this compound or GSK1016790A.[18]
-
Data Acquisition: Measure the real-time changes in fluorescence, which correspond to the influx of calcium, for several minutes after compound addition.[16][18]
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]
Electrophysiology (Patch-Clamp) Assay
This technique provides a direct measure of ion channel activity and can be used to characterize the effects of this compound on TRPV4 channel currents.
Objective: To characterize the electrophysiological response of the TRPV4 channel to this compound and compare it with GSK1016790A.
Materials:
-
TRPV4-expressing cells.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Pipettes and electrodes.
-
Extracellular and intracellular recording solutions.
-
Test compounds.
Procedure:
-
Cell Preparation: Culture TRPV4-expressing cells on coverslips suitable for microscopy.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound or GSK1016790A.
-
Data Acquisition: Record the resulting membrane currents at various holding potentials to generate a current-voltage (I-V) relationship.
-
Data Analysis: Analyze the current amplitude, kinetics, and I-V relationship to characterize the effect of the compound on TRPV4 channel gating and permeation.[13]
Signaling Pathways and Experimental Workflow
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by an agonist like GSK1016790A leads to an influx of Ca²⁺. This increase in intracellular calcium triggers various downstream signaling cascades, including the activation of protein kinases and transcription factors, which can modulate cellular processes such as inflammation, vascular tone, and mechanotransduction.[5][6][19]
Caption: Generalized TRPV4 signaling pathway upon agonist activation.
Experimental Workflow for Agonist Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of a novel TRPV4 modulator.
Caption: Workflow for comparing a novel TRPV4 modulator against a known agonist.
Conclusion
While direct comparative data for this compound is not yet available in the public domain, GSK1016790A serves as a robust and well-documented benchmark for the evaluation of new TRPV4 agonists. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to characterize the potency, efficacy, and mechanism of action of novel compounds like this compound. Such a systematic approach is essential for the development of new therapeutic agents targeting the TRPV4 channel.
References
- 1. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Transient receptor potential ion-channel subfamily V member 4: a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Current TRPV4 Inhibitors, Including TRPV4-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several prominent Transient Receptor Potential Vanilloid 4 (TRPV4) inhibitors. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate chemical tools for research and drug development. This document covers key inhibitors such as TRPV4-IN-5, GSK2193874, HC-067047, and RN-1734, with a special mention of the clinical candidate, GSK2798745.
Introduction to TRPV4 and its Inhibition
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a wide array of physiological processes. It is activated by a diverse range of stimuli, including heat, mechanical stress, changes in osmolarity, and endogenous ligands. This polymodal activation implicates TRPV4 in various cellular functions and its dysregulation is linked to numerous pathological conditions such as pulmonary edema, pain, inflammatory disorders, and skeletal dysplasias. Consequently, the development of potent and selective TRPV4 inhibitors is an active area of research for therapeutic intervention.
Comparative Performance of TRPV4 Inhibitors
The following tables summarize the available quantitative data for a selection of current TRPV4 inhibitors to facilitate a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency (IC50) of TRPV4 Inhibitors
| Compound | Human TRPV4 (hTRPV4) | Rat TRPV4 (rTRPV4) | Mouse TRPV4 (mTRPV4) |
| This compound | 0.46 µM | Not Reported | Not Reported |
| GSK2193874 | 40 nM | 2 nM | Not Reported |
| HC-067047 | 48 nM | 133 nM | 17 nM |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
| GSK2798745 | 1.8 nM | 1.6 nM | Not Reported |
Table 2: Selectivity Profile of Key TRPV4 Inhibitors
| Compound | Selectivity Profile |
| This compound | Data not publicly available. |
| GSK2193874 | Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM)[1]. |
| HC-067047 | Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. It has ~10-fold selectivity versus TRPM8[2]. |
| RN-1734 | Selective for TRPV4 over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM for TRPV3 and TRPM8, >100 µM for TRPV1)[3]. |
| GSK2798745 | Excellent selectivity against TRPM5, TRPA1, TRPC3, and TRPC6 (> 25 µM)[4]. |
Table 3: Pharmacokinetic Properties of Selected TRPV4 Inhibitors
| Compound | Species | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| GSK2193874 | Rat | 7.3 mL/min/kg | 10 h | 31%[1] |
| Dog | 6.9 mL/min/kg | 31 h | 53%[1] | |
| HC-067047 | Not Reported | Not Reported | Not Reported | Not Reported |
| RN-1734 | Not Reported | Not Reported | Not Reported | Not Reported |
| GSK2798745 | Human | Not Reported | ~13 h | Data not available, but orally active[5]. |
Clinical Development Snapshot: GSK2798745
GSK2798745 is a potent and selective TRPV4 inhibitor that has progressed to clinical trials. It was well-tolerated in Phase I studies in both healthy volunteers and patients with stable heart failure[5]. However, a study evaluating its effect on chronic cough was stopped early due to a lack of efficacy, with results showing a numerical increase in cough counts compared to placebo[6]. Another Phase I trial investigating its effect on lipopolysaccharide (LPS)-induced lung inflammation found that it did not significantly affect the elevation of total protein or neutrophils in bronchoalveolar lavage fluid, despite achieving predicted efficacious exposure levels in the blood and lungs[3].
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway
TRPV4 activation by various stimuli leads to an influx of Ca2+ into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling events that vary depending on the cell type and context. These pathways can influence processes such as inflammation, vascular permeability, and mechanotransduction. Inhibitors act by binding to the TRPV4 channel, preventing its opening and the subsequent Ca2+ influx.
General Experimental Workflow for Inhibitor Screening
The screening of potential TRPV4 inhibitors typically follows a multi-step process, starting with high-throughput screening to identify initial hits, followed by more detailed characterization of potency, selectivity, and mechanism of action.
Experimental Protocols
Fluo-4 AM Calcium Influx Assay
This is a common method for screening and characterizing TRPV4 modulators by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Seed cells stably or transiently expressing the target TRPV4 channel (e.g., HEK293 cells) in a 96- or 384-well black-walled, clear-bottom plate.
-
Culture the cells overnight to allow for adherence and confluence (typically 40,000 to 80,000 cells per well for a 96-well plate).
2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution. A typical solution consists of Fluo-4 AM dissolved in DMSO, which is then diluted in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) containing a small amount of Pluronic F-127 to aid in dye dispersion.
-
Remove the culture medium from the cells.
-
Add the Fluo-4 AM dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
3. Assay Procedure:
-
Prepare a compound plate containing the test inhibitors at various concentrations.
-
Using a fluorescence microplate reader (e.g., FlexStation 3), monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading.
-
Add a known TRPV4 agonist (e.g., GSK1016790A) to stimulate the channel and induce calcium influx.
-
To test for inhibitory activity, pre-incubate the cells with the test compounds before adding the agonist.
-
The reduction in the agonist-induced fluorescence signal in the presence of the inhibitor is used to determine its potency (IC50).
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.
1. Cell and Pipette Preparation:
-
Plate cells expressing TRPV4 onto coverslips suitable for microscopy.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution that mimics the intracellular ionic composition (e.g., K-Gluconate based).
2. Establishing a Whole-Cell Recording:
-
Place the coverslip with cells in a recording chamber and perfuse with an external solution (e.g., artificial cerebrospinal fluid).
-
Under a microscope, approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
3. Data Acquisition:
-
In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV) to elicit TRPV4 currents.
-
Activate the TRPV4 channels using a specific agonist.
-
Apply the test inhibitor at various concentrations to the external solution and record the inhibition of the agonist-induced current.
-
The concentration-dependent block of the current is used to determine the IC50 value and to study the mechanism of inhibition (e.g., voltage-dependence, use-dependence).
Conclusion
The landscape of TRPV4 inhibitors is expanding, with several potent and selective compounds available for preclinical research. While compounds like GSK2193874 and HC-067047 are well-characterized tools, newer compounds such as this compound show promise but require further investigation into their selectivity and pharmacokinetic profiles. The clinical development of GSK2798745 highlights the challenges in translating preclinical efficacy to human therapeutic benefit. The selection of an appropriate inhibitor should be guided by the specific requirements of the experimental system, considering factors such as potency, selectivity, and in vivo suitability. The detailed protocols provided herein offer a starting point for the robust evaluation of these and other novel TRPV4 modulators.
References
- 1. hellobio.com [hellobio.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
The Dawn of Precision: Advantages of Advanced TRPV4 Inhibitors Over First-Generation Antagonists
A new era of selective TRPV4 channel modulation offers researchers unprecedented precision in their investigations. While first-generation inhibitors cast a wide net, often interacting with multiple targets, advanced compounds provide a focused approach, enabling a clearer understanding of the distinct roles of TRPV4 in health and disease.
This guide provides a comprehensive comparison between first-generation, non-selective TRPV4 inhibitors and a representative advanced, selective inhibitor, highlighting the significant progress in the field. Due to the lack of publicly available information on a compound specifically named "Trpv4-IN-5," this guide will use the well-characterized and potent selective inhibitor, HC-067047, as a proxy for an advanced inhibitor to illustrate the key advantages over non-selective agents like Ruthenium Red.
Unveiling the Leap in Performance: A Quantitative Comparison
The primary advantage of advanced TRPV4 inhibitors lies in their enhanced potency and selectivity. This leap forward allows for more targeted experimental designs with a reduced risk of off-target effects, leading to more reliable and interpretable data.
| Inhibitor Class | Representative Compound | Target | IC50 (Human) | IC50 (Rat) | IC50 (Mouse) | Selectivity Profile |
| First-Generation (Non-Selective) | Ruthenium Red | TRPV4, other TRP channels, various cation channels | Not specific | Not specific | Not specific | Broad-spectrum, non-selective TRP channel blocker[1] |
| Advanced (Selective) | HC-067047 | TRPV4 | 48 ± 6 nM | 133 ± 25 nM | 17 ± 3 nM | High selectivity for TRPV4 over other TRP channels (TRPV1, TRPV2, TRPV3, TRPM8) and the hERG channel[2][3] |
Delving into the Mechanisms: How They Work
The TRPV4 channel is a polymodal cation channel activated by a diverse range of stimuli, including heat, mechanical stress, and endogenous ligands. Its activation leads to an influx of Ca2+, triggering various downstream signaling cascades.
First-generation inhibitors like Ruthenium Red act as general pore blockers for numerous TRP channels, physically obstructing the flow of ions. In contrast, advanced inhibitors such as HC-067047 exhibit a more nuanced mechanism, binding to specific sites on the TRPV4 channel to induce a conformational change that prevents its activation. Recent cryo-electron microscopy studies have revealed that HC-067047 binds to a pocket involving residues in the S1-S4 region of the human TRPV4 channel[4].
Below is a diagram illustrating the general signaling pathway of TRPV4 activation and the points of inhibition.
Experimental Protocols: A Guide to Best Practices
To accurately assess the efficacy and selectivity of TRPV4 inhibitors, rigorous experimental protocols are essential. The following outlines standard methodologies used in the characterization of compounds like HC-067047.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on TRPV4 currents.
Workflow:
Typical Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
Fluo-4 AM Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of channel activity.
Objective: To screen for modulators of TRPV4 activity and confirm the inhibitory effects of antagonists.
Workflow:
References
Safety Operating Guide
Proper Disposal of Trpv4-IN-5: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the selective TRPV4 inhibitor, Trpv4-IN-5, is a critical component of laboratory safety and environmental responsibility. This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The following procedures are based on standard laboratory safety practices and information typically found in a Safety Data Sheet (SDS).
Disposal Procedures
The primary principle for the disposal of this compound is to avoid release into the environment. As a chemical compound used in research, it should be treated as chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.
Step-by-Step Guidance:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the most crucial document for specific disposal instructions. Always refer to the most recent version of the SDS provided by the manufacturer.
-
Waste Identification and Segregation:
-
Unused or surplus this compound should be classified as chemical waste.
-
Contaminated materials, such as empty containers, personal protective equipment (PPE), and absorbent materials used for spills, must also be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow the storage temperature recommendations provided in the SDS.
-
-
Disposal Method:
-
The recommended method of disposal is through a licensed and qualified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Incineration or other approved chemical destruction methods are typically employed by waste disposal services.
-
Quantitative Data
At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. Disposal regulations are primarily based on the classification of the material as chemical waste, irrespective of concentration.
| Data Point | Value |
| Recommended Disposal Method | Licensed Hazardous Waste Disposal Service |
| Effluent Discharge Limit | Not Established |
| Landfill Restriction | Prohibited for Untreated Chemical Waste |
Logical Relationship for Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Trpv4-IN-5
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trpv4-IN-5. The following procedures are based on the Safety Data Sheet (SDS) for this compound (CAS No. 3046390-54-6) and general best practices for handling benzenesulfonamide (B165840) derivatives.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, a comprehensive PPE approach is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a high risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Laboratory coat or protective clothing. | A disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended to prevent skin exposure. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder outside of a ventilated enclosure, if exposure limits are exceeded, or if irritation is experienced. |
| Footwear | Closed-toe shoes. | Safety footwear should be worn in areas where chemicals are stored or used. |
Operational and Disposal Plan
Proper handling, storage, and disposal procedures are critical to maintaining a safe laboratory environment and ensuring the integrity of the compound.
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area. The use of a chemical fume hood or a glove box is strongly recommended, especially for operations involving the solid powder, to minimize inhalation exposure.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The compound is shipped at room temperature, but for long-term storage as a powder, -20°C for up to 3 years or 4°C for up to 2 years is recommended.[1][2] When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Generation : Contaminated materials may include PPE (gloves, disposable lab coats), empty containers, residues from cleaning spills, and any unused or expired product.
-
Segregation : Collect all waste contaminated with this compound in a designated, clearly labeled, and sealed container.
-
Containerization : Use a chemically resistant container for waste collection.
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step guide for the safe handling of this compound powder in a laboratory setting.
-
Preparation :
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent, vials) within the fume hood.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don the appropriate chemical-resistant gloves.
-
If working outside a fume hood or if there is a risk of aerosolization, wear a suitable respirator.
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound within the chemical fume hood.
-
Carefully open the container to avoid creating dust.
-
Use a clean spatula to weigh the desired amount of the compound on weighing paper.
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water.
-
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
